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1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Cat. No.: B042917
CAS No.: 76205-19-1
M. Wt: 194.62 g/mol
InChI Key: DRENHOMDLNJDOG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a versatile pyrazole-based chemical scaffold of significant interest in medicinal chemistry and agrochemical research. This compound features a chlorophenyl substituent, which enhances its metabolic stability and influences its binding affinity to various biological targets. Its primary research value lies in its role as a key synthetic intermediate for the development of novel therapeutic agents and crop protection products. In medicinal chemistry, this heterocyclic core is frequently investigated for its potential as a kinase inhibitor, as well as its activity in central nervous system (CNS) and inflammatory disorders, owing to its ability to modulate key signaling pathways. In agrochemical research, it serves as a precursor for developing new classes of fungicides and herbicides. The mechanism of action for derivatives of this compound often involves the inhibition of specific enzymes or receptors; the 3-hydroxypyrazole moiety can act as a pharmacophore capable of forming critical hydrogen bonds within an active site. Researchers utilize this high-purity compound to synthesize and screen new chemical entities, study structure-activity relationships (SAR), and optimize lead compounds for enhanced efficacy and selectivity. It is supplied strictly for laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B042917 1-(4-Chlorophenyl)-1H-pyrazol-3-ol CAS No. 76205-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENHOMDLNJDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463329
Record name 1-(4-Chlorophenyl)-3-hydroxypyrazole
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76205-19-1
Record name 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(4-Chlorophenyl)-3-hydroxypyrazole
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Record name 1-(4-chlorophenyl)pyrazol-3-ol
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Foundational & Exploratory

1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, a key heterocyclic intermediate in modern agrochemicals. The document covers the historical context of its development, detailed synthesis protocols, and its physicochemical properties. While primarily recognized for its role in the synthesis of the blockbuster fungicide pyraclostrobin, this guide also explores the broader biological potential of the pyrazole scaffold. Due to its principal application as a chemical precursor, direct quantitative biological data and specific signaling pathway interactions for this compound are not extensively documented in public literature. This guide addresses this data gap by summarizing the known biological activities of its derivatives, thereby providing a comprehensive understanding of its significance.

Discovery and History

The history of this compound is intrinsically linked to the development of the strobilurin class of fungicides by BASF in the late 20th century. While a precise date for the initial synthesis of this specific molecule is not clearly documented in academic literature, its emergence is a direct consequence of extensive research and development in agrochemicals.

The pyrazole moiety itself has been a subject of medicinal chemistry research for many years, with the first natural pyrazole, 1-pyrazole-alanine, being isolated from watermelon seeds in 1959. However, the large-scale industrial synthesis of this compound is most prominently associated with the manufacture of pyraclostrobin. A key early disclosure of a synthesis method is found in the German patent DE 19652516 A1, filed in 1996 by BASF AG. This patent describes the synthesis of pyrazole derivatives, including the subject compound, as intermediates for fungicides.

The development of pyraclostrobin, and consequently the scaled-up production of its precursors like this compound, marked a significant milestone in the quest for broad-spectrum, effective fungicides. Each new active ingredient in the agricultural sector represents a substantial investment, often exceeding $250 million in research and development.[1] The intellectual property surrounding pyraclostrobin and its intermediates is well-protected by a broad portfolio of patents held by BASF.[1]

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
CAS Number 76205-19-1
Melting Point 190-192 °C[2]
Density 1.373 g/cm³[2]
pKa 7.98 ± 0.70 (Predicted)[2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[2]
Appearance Yellow to brown powder

Experimental Protocols: Synthesis

The synthesis of this compound is well-documented in patent literature, reflecting its industrial importance. The common strategies involve the cyclization of a hydrazine derivative with a three-carbon component, followed by oxidation.

General Synthesis Workflow

The most straightforward synthesis approach starts from (4-chlorophenyl)hydrazine and an acrylate derivative, proceeding through a pyrazolidinone intermediate which is then oxidized.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Stages cluster_product Final Product A p-Chlorophenylhydrazine C 1-(4-chlorophenyl)pyrazolidin-3-one A->C Cyclization B Methyl Acrylate B->C D Potassium/Sodium 1-(4-chlorophenyl)pyrazol-3-olate C->D Oxidation E This compound D->E Acidification & Crystallization

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocols

This method is advantageous due to the use of a readily available and inexpensive oxidizing agent.

Materials:

  • 1-(4-chlorophenyl)pyrazolidin-3-one (0.1 mol, 19.66 g)

  • Acetic acid (60 g)

  • Ferric chloride (0.005 mol, 0.81 g)

  • Air

  • Sodium hydroxide solution

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and gas inlet, add 60 g of acetic acid.

  • While stirring, add 19.66 g of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81 g of ferric chloride.

  • Heat the mixture to 65 °C.

  • Bubble air through the reaction mixture for 4 hours.

  • After the reaction is complete, remove the majority of the solvent under reduced pressure.

  • Add water to the residue and stir, which will cause the product to precipitate.

  • Adjust the pH of the suspension to 6 with a sodium hydroxide solution.

  • Continue stirring for an additional 30 minutes.

  • Filter the solid product to obtain this compound.

Expected Yield: 99.5%[3]

This protocol focuses on the purification of the final product from its metal salt form.

Materials:

  • 13.7% aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate (601.2 g, containing 0.354 mol)

  • 10% Hydrochloric acid (approx. 179.2 g)

  • Anisole (400.0 g)

Procedure:

  • Charge a reactor with 601.2 g of the aqueous potassium 1-(4-chlorophenyl)pyrazol-3-olate solution at 22 °C and start agitation. The initial pH is approximately 13.3.

  • Dose 10% hydrochloric acid over 45 minutes. The temperature will rise to about 27 °C. Precipitation of this compound will begin shortly after the start of the acid addition.

  • Stop the addition of hydrochloric acid once the pH of the mixture reaches 6.[4]

  • For extraction, heat the resulting suspension to 75 °C and add 400.0 g of anisole.[4]

  • Separate the aqueous phase.

  • Crystallize the this compound from the anisole solution.

Biological Activity and Significance

Extensive searches of scientific and patent literature did not yield specific quantitative biological activity data (e.g., IC50, Ki values) for this compound itself. Its primary role is that of a crucial building block for more complex molecules. The biological significance of this compound is therefore best understood through the activity of its most notable derivative, pyraclostrobin, and other related pyrazole-containing compounds.

Role as an Intermediate in Pyraclostrobin

This compound is a key intermediate in the synthesis of pyraclostrobin, a broad-spectrum strobilurin fungicide. Pyraclostrobin functions by inhibiting mitochondrial respiration in fungi, specifically by blocking the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This disruption of the electron transport chain prevents ATP synthesis, leading to the death of the fungal pathogen.

The synthesis of pyraclostrobin involves the etherification of this compound with a suitable side chain.

G A This compound C Pyraclostrobin A->C Etherification B Methyl [2-(bromomethyl)phenyl]methoxycarbamate B->C

Synthesis of Pyraclostrobin from this compound.
Biological Activities of Related Pyrazole Derivatives

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry and is present in a wide range of biologically active compounds. Derivatives of 1-(4-chlorophenyl)pyrazole have been investigated for various therapeutic applications:

  • Anticancer Activity: Several studies have explored the anticancer potential of pyrazole derivatives. For instance, novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been synthesized and evaluated for their antitumor activity, with some compounds showing broad-spectrum activity against various cancer cell lines.[5] Some derivatives have demonstrated GI50 values in the nanomolar range against certain cancer cell lines.[5]

  • Anti-HCV Activity: The same series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were also investigated for their ability to inhibit the replication of the Hepatitis C virus (HCV). Certain compounds were found to inhibit the replication of both the positive and negative strands of HCV RNA.[6]

  • Anti-inflammatory Activity: Pyrazole derivatives are known to possess anti-inflammatory properties. For example, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline has shown significant anti-inflammatory activity.[3]

  • Antimicrobial and Other Activities: The pyrazole nucleus is a versatile scaffold that has been incorporated into compounds with a wide array of other biological activities, including antimicrobial, antiviral, and insecticidal properties.

It is important to reiterate that these activities are reported for derivatives of this compound and not the compound itself. The core structure, however, provides a valuable starting point for the synthesis of these more complex and biologically active molecules.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key intermediate in the production of the fungicide pyraclostrobin. Its history is closely tied to the advancements in agrochemical research by BASF. While detailed protocols for its synthesis and its physicochemical properties are well-established, there is a notable absence of public data on its intrinsic biological activity and mechanism of action. The biological significance of the 1-(4-chlorophenyl)pyrazole core is, however, evident in the potent and diverse activities of its derivatives, which span from antifungal to potential anticancer and antiviral applications. This technical guide provides a comprehensive overview of the current knowledge on this compound, highlighting its central role in chemical synthesis and the broader therapeutic potential of the pyrazole scaffold it represents. Future research could focus on exploring any latent biological activities of this core structure, potentially uncovering new applications beyond its current use as a synthetic intermediate.

References

Unveiling the Biological Potential of the 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol is limited in publicly available research. This technical guide provides an in-depth overview of the demonstrated biological activities of its close chemical derivatives and its significant role as a synthetic intermediate in the development of bioactive compounds. The findings presented herein pertain to these derivatives and not directly to the parent compound unless otherwise specified.

Introduction: The Promising Pyrazole Core

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The subject of this guide, this compound, serves as a key building block in the synthesis of various biologically active molecules. While direct studies on its intrinsic bioactivity are not extensively documented, the potent effects of its derivatives in antifungal and anticancer research underscore the therapeutic potential of this chemical scaffold. This document will explore the known applications and the biological activities stemming from this versatile precursor.

Role as a Chemical Intermediate

This compound is a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals. Its most notable application is in the production of strobilurin analogues, a major class of fungicides used in agriculture. The structural features of this pyrazole derivative make it an ideal starting material for creating complex molecules with high biological efficacy.

Biological Activities of this compound Derivatives

The true biological potential of the this compound scaffold is revealed through the significant activities of its derivatives. These compounds have demonstrated promising results in preclinical studies for both anticancer and antiviral applications.

Antitumor Activity

A notable study by Rostom et al. investigated a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs, which are structurally related to this compound. Several of these derivatives exhibited potent and broad-spectrum antitumor activity in the National Cancer Institute (NCI) 60-cell line screen.[1][2] The antitumor activity is summarized in the table below.

CompoundMean GI50 (µM)Mean TGI (µM)Mean LC50 (µM)Notes
11 0.2011.787.1Particularly effective against the leukemia subpanel (GI50 = 0.09 µM, TGI = 28.1 µM).[1]
14 0.0815.864.6Showed super sensitivity against approximately 26 different cancer cell lines with GI50 values in the nanomolar range (<0.01 µM). Particularly effective against the leukemia subpanel (GI50 = 0.03 µM, TGI = 35.2 µM).[1]
7c ---Exhibited very high sensitivity against certain individual cell lines.[2]
2, 3, 6, 7, 13 ---These compounds, along with compound 14, revealed a significant broad spectrum of antitumor potential at the GI50 and TGI levels.[3]
GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration. Data from Rostom et al.[1][3]
Anti-HCV Activity

The same study by Rostom et al. also explored the potential of these pyrazole derivatives as anti-Hepatitis C Virus (HCV) agents. Two compounds, in particular, demonstrated the ability to inhibit the replication of both the positive and negative strands of HCV RNA in a HepG2 cell line at concentrations ranging from 10-100 µg/mL.[1] This suggests that the 1-(4-chlorophenyl)pyrazole scaffold could be a valuable starting point for the development of novel anti-HCV therapeutics.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen

The antitumor activity of the pyrazole derivatives was determined using the NCI-60 screen, a well-established drug discovery tool.

Methodology:

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

  • Drug Incubation: After 24 hours, the test compounds are added at five different concentrations and incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • The cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with the protein-binding dye sulforhodamine B.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is read on an automated plate reader to determine cell viability.[4]

In Vitro Anti-HCV Assay (RT-PCR)

The anti-HCV activity was assessed by measuring the inhibition of viral RNA replication.

Methodology:

  • Cell Line: HepG2 (human liver cancer cell line) is used.

  • Infection: The cells are infected with the Hepatitis C virus.

  • Treatment: The infected cells are treated with the test compounds at various concentrations.

  • RNA Extraction: Total RNA is extracted from the cells after the incubation period.

  • Quantitative Reverse Transcription PCR (qRT-PCR): The levels of HCV RNA are quantified using qRT-PCR. This technique involves the reverse transcription of the viral RNA into complementary DNA (cDNA), followed by the amplification of a specific region of the HCV genome. The amount of amplified DNA is measured in real-time, allowing for the quantification of the initial amount of viral RNA. A reduction in HCV RNA levels in treated cells compared to untreated controls indicates antiviral activity.[5][6][7]

Visualizations

Below are diagrams illustrating key aspects of the synthesis and evaluation of this compound derivatives.

synthesis_pathway This compound This compound Intermediate_A 1-(4-chlorophenyl)-4-hydroxy- 1H-pyrazole-3-carboxylic acid This compound->Intermediate_A Carboxylation Intermediate_B 1-(4-chlorophenyl)-4-hydroxy- 1H-pyrazole-3-carboxylic acid hydrazide Intermediate_A->Intermediate_B Hydrazinolysis Active_Derivatives Antitumor & Anti-HCV Active Derivatives Intermediate_B->Active_Derivatives Cyclization/ Condensation

Caption: Synthetic pathway to active derivatives.

experimental_workflow cluster_invitro In Vitro Screening Cell_Culture Prepare 60 Human Cancer Cell Lines Plating Plate Cells in 96-well Plates Cell_Culture->Plating Drug_Addition Add Pyrazole Derivatives (5 concentrations) Plating->Drug_Addition Incubation Incubate for 48 hours Drug_Addition->Incubation SRB_Assay Perform Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Data_Analysis Calculate GI50, TGI, LC50 SRB_Assay->Data_Analysis

Caption: NCI-60 screening workflow.

logical_relationship Core_Scaffold This compound Derivatives Chemical Derivatives Derivatives->Core_Scaffold Synthesized from Antitumor Antitumor Activity Antitumor->Derivatives Exhibited by AntiHCV Anti-HCV Activity AntiHCV->Derivatives Exhibited by Antifungal_Precursor Precursor for Antifungals (Strobilurins) Antifungal_Precursor->Core_Scaffold Role of

Caption: Relationship between the core scaffold and activities.

Conclusion

While this compound is primarily recognized as a synthetic intermediate, the potent biological activities of its derivatives highlight the significant potential of this chemical scaffold in drug discovery and development. The demonstrated broad-spectrum antitumor and promising anti-HCV activities of its analogs warrant further investigation into this class of compounds. Future research could focus on the synthesis and screening of a broader library of derivatives to elucidate structure-activity relationships and identify lead candidates for further preclinical and clinical development. The versatility of the pyrazole core, combined with the encouraging preliminary data, makes the this compound scaffold a valuable asset for medicinal chemists and drug development professionals.

References

The Pivotal Role of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in the Synthesis of Pyraclostrobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of pyraclostrobin, a broad-spectrum fungicide, with a specific focus on the critical role of its precursor, 1-(4-chlorophenyl)-1H-pyrazol-3-ol. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of agrochemical and pharmaceutical development.

Introduction to Pyraclostrobin and its Synthesis

Pyraclostrobin is a highly effective strobilurin fungicide used to control a wide range of fungal diseases in various crops. Its synthesis is a multi-step process that relies on the precise construction of its molecular architecture. A key building block in this synthesis is this compound. The purity and yield of this precursor significantly impact the efficiency of the overall pyraclostrobin synthesis.

The general synthetic strategy involves the initial preparation of the pyrazole core, this compound, followed by its etherification with a substituted benzyl bromide derivative and subsequent chemical transformations to yield the final pyraclostrobin molecule.

Synthesis of the Precursor: this compound

The formation of this compound is a crucial stage in the pyraclostrobin synthesis. The process typically starts from p-chloroaniline and involves diazotization, reduction, cyclization, and oxidation. An alternative starting material is p-chlorophenylhydrazine hydrochloride.[1]

Key Synthetic Steps

The synthesis can be broadly divided into the following key transformations:

  • Formation of p-Chlorophenylhydrazine Hydrochloride: This step involves the diazotization of p-chloroaniline followed by reduction.

  • Cyclization to 1-(4-chlorophenyl)pyrazolidin-3-one: p-Chlorophenylhydrazine hydrochloride is reacted with an acrylate derivative to form the pyrazolidinone ring.

  • Oxidation to this compound: The pyrazolidinone is then oxidized to the desired pyrazolol precursor. Air oxidation is a commonly employed method which is considered mild and controllable.[2]

Experimental Protocol for the Synthesis of this compound

The following protocol is a representative example of the synthesis of this compound.

Step 1: Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one

  • To a reaction vessel, add p-chlorophenylhydrazine hydrochloride, toluene, and sodium methoxide.

  • Heat the mixture and then add methyl acrylate dropwise while maintaining the temperature at 40°C.

  • After the addition is complete, maintain the temperature for 1 hour.

  • Monitor the reaction by HPLC until the p-chlorophenylhydrazine hydrochloride content is less than 0.5%.

  • Remove the toluene by heating to obtain the intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one.

Step 2: Oxidation to this compound

  • To the 1-(4-chlorophenyl)pyrazolidin-3-one intermediate, add an acidic solvent such as acetic acid and a catalyst like ferric chloride.

  • Heat the mixture to 65°C and introduce air into the reaction mixture for 4 hours.

  • After the reaction is complete, remove the majority of the solvent under reduced pressure.

  • Add water to precipitate the product.

  • Adjust the pH to 6 with a sodium hydroxide solution and continue stirring for 30 minutes.

  • Filter the solid product and dry to obtain this compound.[3]

Quantitative Data for the Synthesis of this compound

The following table summarizes typical quantitative data for the synthesis of the precursor.

ParameterValueReference
Starting Material1-(4-chlorophenyl)pyrazolidin-3-one (0.1 mol)[3]
CatalystFerric chloride (0.005 mol)[3]
SolventAcetic acid (60g)[3]
Reaction Temperature65°C[3]
Reaction Time4 hours[3]
Yield 99.5% [3]
Purity (LC) 99.4% [3]

Conversion of this compound to Pyraclostrobin

Once the this compound precursor is synthesized and purified, it undergoes a series of reactions to be converted into the final pyraclostrobin product. The key transformation is an etherification reaction.

Key Synthetic Steps

The conversion process involves the following critical steps:

  • Etherification: this compound is reacted with o-nitrobenzyl chloride or a similar electrophile to form an ether linkage. This reaction is often carried out in the presence of a base and a phase transfer catalyst to improve efficiency.[2]

  • Reduction of the Nitro Group: The nitro group on the benzene ring is reduced to a hydroxylamine.

  • Esterification: The hydroxylamine is then reacted with methyl chloroformate.

  • Methylation: The final step involves the methylation of the carbamate nitrogen to yield pyraclostrobin.

Experimental Protocol for the Conversion to Pyraclostrobin

The following is a representative experimental protocol for the conversion of the precursor to pyraclostrobin.

Step 1: Etherification

  • In a reaction vessel, combine this compound, o-nitrobenzyl chloride, an aqueous solution of an inorganic base (e.g., potassium carbonate), and a phase transfer catalyst in a suitable solvent.

  • Heat the mixture and stir until the reaction is complete, as monitored by an appropriate analytical method.

Step 2: Reduction

  • The etherified intermediate is dissolved in a mixed solvent of dichloroethane and ethanol.

  • A catalyst, such as Raney nickel or Pd/C, is added, and the mixture is cooled.[2]

  • Hydrazine hydrate is added dropwise while maintaining a low temperature.

  • The reaction is monitored until the starting material is consumed.

Step 3: Esterification

  • To the solution containing the reduced intermediate, water is added, and the mixture is cooled to 0°C.

  • Methyl chloroformate is added dropwise, and the reaction is stirred at 0°C for 1 hour.[2]

  • The organic solvent is removed, and toluene is added.

  • The mixture is cooled to precipitate the esterified intermediate, which is then filtered and dried.

Step 4: Methylation

  • The esterified intermediate is dissolved in a suitable solvent, and a methylating agent is added in the presence of a base.

  • The reaction mixture is stirred until completion.

  • The solvent is removed under reduced pressure, and isopropanol is added to precipitate the crude pyraclostrobin.

  • The product is filtered and dried to obtain pure pyraclostrobin.[2]

Quantitative Data for the Conversion to Pyraclostrobin

The following table summarizes typical quantitative data for the key steps in the conversion of the precursor to pyraclostrobin.

StepIntermediate/ProductYieldPurity (HPLC)Reference
Cyclization1-(4-chlorophenyl)-3-pyrazolone89.7%97.5%[2]
EsterificationN-hydroxy-N-2-[N-(p-chlorophenyl)]pyrazol-3-oxymethyl]phenyl carbamate ester81.2%98.1%[2]
MethylationPyraclostrobin92.2%98.3%[2]

Visualizing the Synthesis: Signaling Pathways and Workflows

To better illustrate the logical flow of the synthesis, the following diagrams have been generated using the DOT language.

Synthesis of this compound

G cluster_precursor Synthesis of this compound p_chloroaniline p-Chloroaniline diazonium_salt Diazonium Salt p_chloroaniline->diazonium_salt Diazotization p_chlorophenylhydrazine p-Chlorophenylhydrazine HCl diazonium_salt->p_chlorophenylhydrazine Reduction pyrazolone 1-(4-chlorophenyl)pyrazolidin-3-one p_chlorophenylhydrazine->pyrazolone Cyclization (with Acrylate) precursor This compound pyrazolone->precursor Oxidation

Synthesis of the pyraclostrobin precursor.
Conversion of Precursor to Pyraclostrobin

G cluster_conversion Conversion of Precursor to Pyraclostrobin precursor This compound ether Ether Intermediate precursor->ether Etherification (with o-Nitrobenzyl Chloride) hydroxylamine Hydroxylamine Intermediate ether->hydroxylamine Reduction ester Ester Intermediate hydroxylamine->ester Esterification (with Methyl Chloroformate) pyraclostrobin Pyraclostrobin ester->pyraclostrobin Methylation

Conversion of the precursor to the final product.
Overall Experimental Workflow

G cluster_workflow Overall Experimental Workflow start Starting Materials (p-Chloroaniline / p-Chlorophenylhydrazine HCl) synthesis_precursor Synthesis of This compound start->synthesis_precursor purification_precursor Purification of Precursor synthesis_precursor->purification_precursor conversion Conversion to Pyraclostrobin (Etherification, Reduction, Esterification, Methylation) purification_precursor->conversion purification_final Purification of Pyraclostrobin conversion->purification_final final_product Pyraclostrobin purification_final->final_product

A high-level overview of the experimental workflow.

Conclusion

The synthesis of pyraclostrobin is a well-defined process where the precursor, this compound, plays a central and critical role. The efficiency of the synthesis of this precursor, in terms of both yield and purity, has a direct and significant impact on the overall success of the pyraclostrobin production. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals aiming to optimize the synthesis of this important fungicide. The visualized workflows further aid in understanding the logical progression of the chemical transformations involved.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in the design of novel therapeutic agents.[3][4] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to the development of several blockbuster drugs and a multitude of promising clinical candidates.[5] This technical guide provides a comprehensive overview of the key therapeutic applications of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, antimicrobial, and neurological activities, complete with quantitative data, detailed experimental protocols, and visualizations of core biological pathways.

Anti-inflammatory Applications: Targeting Cyclooxygenase (COX) Enzymes

Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[6][7] The selective inhibition of COX-2 over COX-1 is a key therapeutic strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6][8]

Mechanism of Action: The anti-inflammatory effects of pyrazole-based drugs like Celecoxib stem from their selective inhibition of the COX-2 enzyme.[9][10] COX-2 is responsible for converting arachidonic acid into prostaglandins (PGs), such as PGE2, which are key mediators of inflammation and pain.[8][9] By binding to the active site of COX-2, these derivatives block prostaglandin synthesis, thereby reducing inflammation.[10][11] The sulfonamide group of Celecoxib, for instance, binds to a specific hydrophobic pocket in COX-2, which is responsible for its selectivity.[6]

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (e.g., PGE2) COX2->PGs Synthesizes Inflammation Inflammation & Pain PGs->Inflammation Promotes Celecoxib Pyrazole Derivatives (e.g., Celecoxib) Celecoxib->COX2 Selectively Inhibits

Figure 1: Mechanism of COX-2 Inhibition by Pyrazole Derivatives.

Quantitative Data: Anti-inflammatory Activity

Compound/DrugTargetIC50 / Ki ValueSelectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-2Ki = 0.04 µM375[6]
Pyrazole-Thiazole HybridCOX-2 / 5-LOXIC50 = 0.03 µM / 0.12 µMN/A[6]
3,5-DiarylpyrazolesCOX-2IC50 = 0.01 µMN/A[6]
Pyrazolo-pyrimidineCOX-2IC50 = 0.015 µMN/A[6]
Compound 189(c)COX-2IC50 = 38.73 nM17.47[12]
Compound 189(d)COX-2IC50 = 39.14 nM13.10[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Preparation : Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight with free access to water.

  • Grouping : Animals are divided into groups (n=5-6): Control (vehicle), Standard (e.g., Diclofenac Sodium), and Test groups (various doses of the pyrazole derivative).

  • Drug Administration : The test compounds and standard drug are administered orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Inflammation : 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement : The paw volume is measured using a plethysmometer at baseline (0 hr) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis : The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[14]

Anticancer Applications: Targeting Kinase Signaling Pathways

The pyrazole scaffold is integral to numerous anticancer agents, particularly kinase inhibitors that target aberrant signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[15][16]

Mechanisms of Action: Pyrazole derivatives have been developed to inhibit a wide range of protein kinases, including:

  • Cyclin-Dependent Kinases (CDKs) : CDKs are essential for cell cycle regulation. Pyrazole-based inhibitors can induce cell cycle arrest and apoptosis by targeting CDKs, particularly CDK2 and CDK4/6.[17][18][19]

  • Janus Kinases (JAKs) : The JAK/STAT pathway is often dysregulated in hematological malignancies and inflammatory diseases. Pyrazole derivatives like Ruxolitinib are potent inhibitors of JAK1 and JAK2.[20][21]

  • Receptor Tyrosine Kinases (RTKs) : Targets like VEGFR-2 are crucial for angiogenesis (the formation of new blood vessels that supply tumors). Pyrazole compounds can inhibit VEGFR-2, thereby impeding tumor growth.[15]

cluster_JAK JAK/STAT Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Ruxolitinib Pyrazole Derivatives (e.g., Ruxolitinib) Ruxolitinib->JAK Inhibits

Figure 2: Inhibition of the JAK/STAT Signaling Pathway.

G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 Cyclin D CDK4/6 CDK46->G1 CDK2E Cyclin E CDK2 CDK2E->S CDK2A Cyclin A CDK2 CDK2A->G2 Inhibitor Pyrazole-based CDK Inhibitors Inhibitor->CDK46 Inhibitor->CDK2E Inhibitor->CDK2A

Figure 3: CDK-Mediated Cell Cycle Inhibition by Pyrazoles.

Quantitative Data: Anticancer Activity

Compound/DrugTarget/Cell LineIC50 / Ki ValueReference
JAK Inhibitors
RuxolitinibJAK1 / JAK2IC50 ≈ 3 nM[21]
Compound 3fJAK1 / JAK2 / JAK3IC50 = 3.4 / 2.2 / 3.5 nM[20][22]
Compound 11bHEL / K562 cellsIC50 = 0.35 µM / 0.37 µM[20][22]
CDK Inhibitors
Compound 33CDK2IC50 = 0.074 µM[15]
Compound 34CDK2IC50 = 0.095 µM[15]
Compound 15CDK2Ki = 0.005 µM[23]
Other Targets
Compound 59HepG2 cellsIC50 = 2 µM[15]
Compound 43MCF-7 cells (PI3K inhibitor)IC50 = 0.25 µM[15]
Compound 27VEGFR-2IC50 = 828.23 nM[15]
Pyrazole DerivativeHCT-116 cellsIC50 = 4.2 µM[24]

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., MCF-7, HepG2, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow attachment.

  • Compound Treatment : Cells are treated with various concentrations of the pyrazole derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Applications

The pyrazole scaffold is present in numerous compounds exhibiting potent activity against a range of microbial pathogens, including bacteria and fungi.[14] Their development is crucial in the face of growing antimicrobial resistance.[25]

Mechanism of Action: The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation and can be diverse. They may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The structural modifications on the pyrazole ring significantly influence their spectrum of activity.[5]

Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC (µg/mL)Standard DrugStandard MIC (µg/mL)Reference
Compound 3Escherichia coli0.25Ciprofloxacin0.5[14][26]
Compound 4Streptococcus epidermidis0.25Ciprofloxacin4[14][26]
Compound 2Aspergillus niger1ClotrimazoleN/A[14][27]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation : A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution : The test pyrazole compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation : Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL. A positive control (broth + inoculum) and a negative control (broth only) are included.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neurological Applications

Pyrazole derivatives have emerged as promising candidates for treating various neurological and neuropsychiatric disorders, including Parkinson's disease, Alzheimer's disease, epilepsy, and depression.[28][29][30]

Mechanism of Action: Their neuroprotective effects are often multifaceted, targeting key enzymes and pathways involved in neurodegeneration and neurotransmitter metabolism.[28] A primary mechanism is the inhibition of Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B).[31] These enzymes are responsible for degrading monoamine neurotransmitters like dopamine and serotonin. Inhibiting them increases neurotransmitter levels, which is beneficial in conditions like Parkinson's disease and depression.[28][32]

Neurotransmitters Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitters->MAO Degraded by Synapse Increased Synaptic Neurotransmitter Levels Neurotransmitters->Synapse Leads to Metabolites Inactive Metabolites MAO->Metabolites Therapeutic Therapeutic Effect (Antidepressant, Antiparkinsonian) Synapse->Therapeutic Pyrazoline Pyrazole/Pyrazoline Derivatives Pyrazoline->MAO Inhibits

Figure 5: MAO Inhibition by Pyrazole Derivatives for Neurological Applications.

Quantitative Data: Neurological Activity

CompoundTargetIC50 ValueApplicationReference
Pyrazoline Derivative 8bCOMT0.048 µMParkinson's Disease[30]

Experimental Protocol: MAO Enzyme Inhibition Assay

This in vitro fluorometric or colorimetric assay measures a compound's ability to inhibit MAO-A or MAO-B activity.

  • Enzyme and Substrate Preparation : Recombinant human MAO-A or MAO-B enzyme is used. A suitable substrate (e.g., kynuramine for a colorimetric assay) and a probe that reacts with the product (H₂O₂) are prepared in a reaction buffer.

  • Reaction Setup : The reaction is set up in a 96-well plate. The test pyrazole compound at various concentrations is pre-incubated with the MAO enzyme for a short period.

  • Initiation of Reaction : The substrate is added to initiate the enzymatic reaction.

  • Incubation : The plate is incubated at 37°C for a defined time (e.g., 30-60 minutes).

  • Signal Detection : The reaction is stopped, and the fluorescence or absorbance is measured. The signal is proportional to the amount of product formed and thus to the enzyme's activity.

  • Data Analysis : The percentage of inhibition for each concentration is calculated relative to a control without an inhibitor. The IC50 value is determined from the resulting dose-response curve.[28]

General Synthesis and Experimental Workflow

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like an α,β-unsaturated ketone) with a hydrazine derivative.[33][34] This versatile reaction allows for the introduction of a wide variety of substituents on the pyrazole core.

Design Computational Design & Target Selection Synthesis Chemical Synthesis of Pyrazole Derivatives Design->Synthesis Purification Purification & Characterization (NMR, Mass Spec, HPLC) Synthesis->Purification Screening In Vitro Biological Screening (Enzyme/Cell-based Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Guides InVivo In Vivo Testing (Animal Models) SAR->InVivo Identifies Lead Compounds for Optimization->Synthesis Iterative Redesign Preclinical Preclinical Development InVivo->Preclinical

Figure 6: General Workflow for Pyrazole-Based Drug Discovery.

This guide underscores the immense therapeutic potential of pyrazole derivatives. Their proven success and continued exploration across diverse disease areas solidify the pyrazole scaffold as a truly privileged and indispensable core in the ongoing quest for novel and effective medicines.

References

Investigating the mechanism of action of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

The general class of pyrazole-containing compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. These activities often stem from the ability of the pyrazole scaffold to act as a bioisostere for other functional groups, enabling it to interact with a variety of enzymatic and receptor targets. However, the specific effects of the 1-(4-Chlorophenyl) and 3-ol substitutions on the pyrazole ring have not been extensively characterized.

Further investigation through targeted biological screening and mechanistic studies would be required to determine the pharmacological profile of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Such studies would involve:

  • Target Identification: Employing techniques like affinity chromatography, chemical proteomics, or computational target prediction to identify the primary protein targets of the compound.

  • Biochemical and Cellular Assays: Conducting in vitro and in vivo experiments to quantify the compound's effect on target activity and cellular processes. This would generate the necessary quantitative data for a comprehensive understanding.

  • Signaling Pathway Analysis: Utilizing methods such as western blotting, reporter gene assays, or transcriptomics to delineate the signaling cascades modulated by the compound upon target engagement.

Without such foundational research, a detailed technical guide on the mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time. The scientific community awaits further research to illuminate the therapeutic potential and molecular workings of this compound.

Unveiling the Antifungal Potential of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the urgent development of novel antifungal agents. Among the promising scaffolds in medicinal chemistry, pyrazole derivatives have demonstrated a broad spectrum of biological activities, including potent antifungal properties. This technical guide delves into the core antifungal attributes of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol analogues, providing a comprehensive overview of their synthesis, in vitro activity, and putative mechanisms of action.

Quantitative Antifungal Activity

The antifungal efficacy of novel chemical entities is primarily quantified by their Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50) values. While specific data for a wide range of this compound analogues against clinically relevant fungi remains an active area of research, the broader class of pyrazole derivatives has shown significant promise. The following table summarizes representative antifungal data for various pyrazole analogues against pathogenic fungi, offering a comparative perspective on their potential.

Compound ClassFungal StrainActivity MetricValue (µg/mL)Reference
Pyrazole CarboxamidesRhizoctonia solaniEC500.37[1]
Pyrazole-Thiazole CarboxamidesRhizoctonia cerealisEC501.1 - 4.9[2]
Pyrazole-Thiazole CarboxamidesSclerotinia sclerotiorumEC500.8[2]
N'-phenyl-1H-pyrazole-4-sulfonohydrazideRhizoctonia solaniEC500.23[3]
Pyrazole containing Fused Pyridine–PyrimidineCandida albicansMIC200[4]
Pyrazole containing Fused Pyridine–PyrimidineCandida albicansMIC250[4]

Experimental Protocols

The synthesis and evaluation of antifungal compounds require robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis of pyrazole analogues and the assessment of their in vitro antifungal activity, based on established methods in the literature.

General Synthesis of Pyrazole Analogues

A common synthetic route to pyrazole derivatives involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, a typical procedure is as follows:

Scheme 1: Synthesis of this compound

Synthesis reagent1 4-Chlorophenylhydrazine conditions1 Ethanol, Reflux reagent1->conditions1 reagent2 Ethyl Acetoacetate reagent2->conditions1 intermediate Hydrazone Intermediate conditions2 Base (e.g., NaOEt) Cyclization intermediate->conditions2 product This compound conditions1->intermediate conditions2->product

Caption: General synthetic scheme for this compound.

Procedure:

  • Hydrazone Formation: 4-Chlorophenylhydrazine is reacted with a β-ketoester, such as ethyl acetoacetate, in a suitable solvent like ethanol. The mixture is typically refluxed to drive the condensation reaction and form the corresponding hydrazone intermediate.

  • Cyclization: The formed hydrazone undergoes intramolecular cyclization in the presence of a base, such as sodium ethoxide, to yield the pyrazolone ring.

  • Purification: The final product is purified using standard techniques like recrystallization or column chromatography.[5]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for In Vitro Antifungal Susceptibility Testing

Antifungal_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare stock solutions of This compound analogues serial_dilution Perform serial dilutions of compounds in 96-well microtiter plates compound_prep->serial_dilution inoculum_prep Prepare standardized fungal inoculum inoculation Inoculate wells with fungal suspension inoculum_prep->inoculation media_prep Prepare appropriate broth medium (e.g., RPMI-1640) media_prep->serial_dilution serial_dilution->inoculation incubation Incubate plates at appropriate temperature and duration inoculation->incubation read_results Visually or spectrophotometrically determine fungal growth incubation->read_results determine_mic Identify the MIC: lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates, and a standardized inoculum suspension is prepared and adjusted to a specific concentration.

  • Broth Microdilution Assay: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are then incubated under conditions optimal for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Potential Mechanisms of Action

The antifungal activity of pyrazole derivatives is often attributed to their ability to interfere with essential fungal cellular processes. Two primary mechanisms have been proposed for pyrazole-based antifungals: inhibition of succinate dehydrogenase and disruption of the ergosterol biosynthesis pathway.

Inhibition of Succinate Dehydrogenase (SDH)

Several pyrazole carboxamide fungicides have been shown to target succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

Succinate Dehydrogenase Inhibition Pathway

SDH_Inhibition Pyrazolol_Analogue This compound Analogue SDH Succinate Dehydrogenase (Complex II) Pyrazolol_Analogue->SDH Inhibits Cell_Death Fungal Cell Death Fumarate Fumarate SDH->Fumarate Oxidizes ETC Electron Transport Chain SDH->ETC Donates electrons to ATP_Production ATP Production Succinate Succinate Succinate->SDH ETC->ATP_Production ATP_Production->Cell_Death Leads to

Caption: Proposed mechanism of action via succinate dehydrogenase inhibition.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. Azole antifungals, a major class of agents, inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the conversion of lanosterol to ergosterol.[6] Pyrazole-containing compounds have also been investigated as inhibitors of this pathway.[7] Disruption of ergosterol synthesis leads to a compromised cell membrane, altered fluidity and permeability, and ultimately, fungal cell death.

Ergosterol Biosynthesis Inhibition Pathway

Ergosterol_Inhibition Pyrazolol_Analogue This compound Analogue CYP51 Lanosterol 14α-demethylase (CYP51) Pyrazolol_Analogue->CYP51 Inhibits Cell_Death Fungal Cell Death Ergosterol Ergosterol CYP51->Ergosterol Converts to Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Function Normal Membrane Function (Fluidity, Permeability) Membrane->Function Function->Cell_Death Disruption leads to

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

This compound analogues represent a promising scaffold for the development of novel antifungal agents. The available data on related pyrazole derivatives highlight their potential to inhibit key fungal enzymes, leading to potent antifungal activity. Further research should focus on the synthesis and comprehensive antifungal evaluation of a broader range of analogues specifically derived from the this compound core against a panel of clinically relevant and drug-resistant fungal pathogens. Elucidating the precise mechanism of action and identifying the specific molecular targets will be crucial for optimizing the efficacy and safety profile of these compounds, paving the way for the development of next-generation antifungal therapies.

References

Preliminary In-Vitro Studies of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a heterocyclic organic compound belonging to the pyrazole class. While extensive research has been conducted on various pyrazole derivatives, revealing a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties, specific in-vitro studies on this compound are notably scarce in publicly available scientific literature. This technical guide consolidates the available information on this compound, focusing on its primary role as a key intermediate in the synthesis of the broad-spectrum fungicide, pyraclostrobin. This document also outlines detailed synthetic protocols and discusses the known biological activities of the broader pyrazole class and the resulting fungicidal end-product.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal and agricultural chemistry due to their diverse pharmacological and biological activities. The pyrazole ring system serves as a versatile scaffold for the development of novel therapeutic and crop protection agents. This compound is a specific pyrazole derivative that has been identified as a critical building block in the industrial synthesis of pyraclostrobin, a highly effective strobilurin fungicide. This guide aims to provide a comprehensive overview of the existing knowledge on this compound, with a focus on its synthesis and the biological context provided by its derivatives.

Synthesis of this compound

The synthesis of this compound is well-documented, with several methods reported in the literature. A common and efficient synthetic route involves the cyclization of a hydrazine derivative with a three-carbon component.

General Synthesis Pathway

A prevalent method for the synthesis of this compound involves the reaction of (4-chlorophenyl)hydrazine with an acrylic acid ester, followed by cyclization and oxidation.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-chlorophenylhydrazine 4-Chlorophenylhydrazine Pyrazolidinone 1-(4-Chlorophenyl)pyrazolidin-3-one 4-chlorophenylhydrazine->Pyrazolidinone Reaction with Methyl Acrylate Methyl_acrylate Methyl Acrylate Pyrazolol This compound Pyrazolidinone->Pyrazolol Oxidation

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Methyl acrylate

  • Base (e.g., sodium ethoxide)

  • Solvent (e.g., ethanol)

  • Oxidizing agent (e.g., air, ferric chloride)

  • Acid for pH adjustment (e.g., hydrochloric acid)

Procedure:

  • Reaction of Hydrazine and Acrylate: (4-chlorophenyl)hydrazine hydrochloride is reacted with methyl acrylate in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. This reaction typically proceeds at an elevated temperature to facilitate the formation of the pyrazolidinone intermediate.

  • Cyclization: The reaction mixture is heated under reflux to promote the intramolecular cyclization, leading to the formation of 1-(4-chlorophenyl)pyrazolidin-3-one.

  • Oxidation: The resulting 1-(4-chlorophenyl)pyrazolidin-3-one is then oxidized to form the pyrazole ring. This can be achieved by bubbling air through the reaction mixture, often in the presence of a catalyst like ferric chloride.

  • Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude product is then dissolved in water, and the pH is adjusted with an acid to precipitate the this compound. The solid product is collected by filtration, washed, and dried.

In-Vitro Biological Activity

Despite the well-established role of this compound as a synthetic intermediate, there is a notable absence of specific in-vitro biological data for this compound in peer-reviewed scientific literature. Searches for its antioxidant, anti-inflammatory, and cytotoxic activities have not yielded quantitative data such as IC50 or EC50 values. The available research predominantly focuses on more complex pyrazole derivatives.

General Biological Activities of Pyrazole Derivatives

The pyrazole scaffold is a common feature in a multitude of biologically active compounds. In-vitro studies on various pyrazole derivatives have demonstrated a broad range of activities, including:

  • Anti-inflammatory Activity: Many pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation.

  • Antioxidant Activity: The ability of pyrazole-containing compounds to scavenge free radicals has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Anticancer Activity: Numerous pyrazole derivatives have exhibited cytotoxic effects against various cancer cell lines, often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

It is plausible that this compound may possess some of these activities, but without direct experimental evidence, this remains speculative.

Role as a Fungicide Intermediate: The Pyraclostrobin Connection

The most significant and well-documented application of this compound is as a precursor in the synthesis of pyraclostrobin.

Pyraclostrobin Synthesis Pathway

Pyraclostrobin is synthesized by coupling this compound with a substituted toluene derivative.

G cluster_start Precursors cluster_product Final Product Pyrazolol This compound Pyraclostrobin Pyraclostrobin Pyrazolol->Pyraclostrobin Coupling Reaction Toluene_derivative 2-(chloromethyl)phenyl (methoxy)carbamate Toluene_derivative->Pyraclostrobin

Caption: Synthesis of Pyraclostrobin from this compound.

Antifungal Activity of Pyraclostrobin

Pyraclostrobin is a potent fungicide that belongs to the strobilurin class. Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking electron transfer and disrupting ATP synthesis. This leads to the cessation of fungal growth and spore germination.

While no specific in-vitro antifungal data for this compound is readily available, its structural contribution to the highly active pyraclostrobin molecule is undeniable.

Data Summary

Due to the lack of specific in-vitro biological data for this compound, a quantitative data table as requested cannot be provided at this time. Research efforts have been concentrated on its synthetic utility rather than its intrinsic biological activity.

Conclusion

This compound is a compound of significant interest in the field of agrochemistry, primarily due to its indispensable role as a key intermediate in the manufacture of the fungicide pyraclostrobin. Its synthesis is well-established and efficient. However, a comprehensive in-vitro biological profile of this compound itself is conspicuously absent from the public scientific domain. While the broader class of pyrazole derivatives exhibits a wide array of biological activities, further in-vitro studies are required to elucidate the specific antioxidant, anti-inflammatory, cytotoxic, and antifungal properties of this particular molecule. Such research could potentially uncover novel applications for this readily accessible pyrazole derivative beyond its current use as a synthetic precursor.

1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Core Intermediate in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Chlorophenyl)-1H-pyrazol-3-ol, with the CAS number 76205-19-1, is a heterocyclic organic compound that has emerged as a pivotal intermediate in the synthesis of advanced agricultural chemicals.[1][2] Its molecular structure, featuring a chlorophenyl group attached to a pyrazole ring with a hydroxyl group, makes it a versatile building block for creating complex, biologically active molecules.[2] While not typically used directly as an active ingredient, its primary and most significant role is as a crucial precursor in the production of high-performance fungicides, most notably pyraclostrobin, a widely used methoxyacrylate strobilurin fungicide.[1][3][4] This technical guide provides an in-depth analysis of its synthesis, purification, and central role in the development of modern crop protection agents.

Synthesis of this compound

The industrial synthesis of this compound is a well-documented process, often starting from more basic raw materials like (4-chlorophenyl)hydrazine or involving the oxidation of an intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one.[5][6]

Experimental Protocols

Method 1: Oxidation of 1-(4-chlorophenyl)pyrazolidine-3-one

A common and high-yield method involves the oxidation of 1-(4-chlorophenyl)pyrazolidine-3-one.[3] The process, as detailed in patent literature, includes the following steps:

  • An acidic solvent, such as acetic acid or formic acid, is added to a reaction vessel.[3]

  • 1-(4-chlorophenyl)pyrazolidine-3-one and a catalytic amount of ferric chloride are added to the solvent with stirring.[3]

  • The mixture is heated (typically to 50-100°C) to dissolve the solids.[3]

  • Air is bubbled through the reaction mixture for several hours to facilitate the oxidation.[3]

  • After the reaction is complete, the majority of the solvent is removed under reduced pressure.[3]

  • Water is added to the residue, causing the product to precipitate.[3]

  • The pH of the solution is adjusted to between 5 and 8 (preferably 6-7) using a sodium hydroxide solution to ensure complete precipitation.[3]

  • The resulting solid is filtered and dried to yield this compound.[3]

Method 2: Synthesis from p-Chlorophenylhydrazine Hydrochloride

Another documented route starts with p-chlorophenylhydrazine hydrochloride.[7]

  • p-Chlorophenylhydrazine hydrochloride is mixed with ethanol at room temperature.[7]

  • Sodium ethoxide and acrylamide are added dropwise at 40°C.[7]

  • The reaction mixture is heated to 80°C and stirred for 6 hours.[7]

  • Following the initial reaction, the ethanol is removed by distillation under reduced pressure.[7]

  • Water and ferric chloride hexahydrate are added to the residue.[7]

  • The mixture is heated to 80°C, and air is passed through it for 8 hours to perform an oxidation step.[7]

  • After oxidation, water is added, and the pH is adjusted to 1 with hydrochloric acid.[7]

  • The mixture is cooled to 30°C, and the precipitated product is collected by filtration.[7]

Data Presentation: Synthesis Parameters

The following table summarizes the quantitative data from representative synthesis protocols.

ParameterMethod 1: Oxidation[3]Method 2: From Hydrazine[7]
Starting Material 1-(4-chlorophenyl)pyrazolidine-3-onep-Chlorophenylhydrazine hydrochloride
Key Reagents Acetic acid, Ferric chloride, AirEthanol, Sodium ethoxide, Acrylamide, Ferric chloride hexahydrate, Air
Reaction Temperature 65-70°C80°C
Reaction Time 4 hours6 hours (initial), 8 hours (oxidation)
Final pH 6-71
Reported Yield 99.4 - 99.5%79.8%
Reported Purity (LC) 99.4 - 99.6%98.9%

Visualization: Synthesis Pathway

Synthesis_Pathway cluster_main Synthesis of this compound start 1-(4-chlorophenyl)pyrazolidin-3-one reagents FeCl3, Acetic Acid Air (O2), 65-70°C start->reagents product This compound reagents->product Intermediate_Role cluster_synthesis Application in Fungicide Synthesis intermediate This compound process Multi-step Chemical Synthesis intermediate->process final_product Pyraclostrobin & Other Pesticides process->final_product Purification_Workflow cluster_flow Purification Process start Aqueous Metal 1-(4-chlorophenyl)pyrazol-3-olate step1 Add Organic Solvent (e.g., Anisole) & Acidify to pH ≤8 start->step1 step2 Heat to Dissolve Precipitate step1->step2 step3 Separate and Remove Aqueous Phase step2->step3 step4 Cool Organic Phase to Induce Crystallization step3->step4 end Highly Purified Crystalline This compound step4->end

References

Synthesis of Novel 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 1-(4-chlorophenyl)-1H-pyrazol-3-ol derivatives, a class of compounds with significant potential in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6][7] This document details various synthetic methodologies, presents key quantitative data in a structured format, and illustrates the synthetic workflows and potential biological pathways.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be primarily achieved through two main routes:

  • Cyclocondensation of a Hydrazine with a Three-Carbon Synthon: This is a fundamental and widely used method for constructing the pyrazole ring.

  • Oxidation of a Pyrazolidinone Precursor: This method offers an alternative route to the desired pyrazolol.

The following sections provide detailed experimental protocols for these key synthetic approaches.

Experimental Protocols

Method 1: Synthesis via Cyclocondensation of 4-Chlorophenylhydrazine Hydrochloride and Acrylamide

This protocol outlines the synthesis of this compound starting from 4-chlorophenylhydrazine hydrochloride and acrylamide.[8]

Step 1: Reaction of 4-Chlorophenylhydrazine Hydrochloride with Acrylamide

  • In a reaction vessel, mix 36.16 g (0.2 mol) of p-chlorophenylhydrazine hydrochloride with 216.96 g of ethanol at room temperature.

  • Add 31.6 g (0.46 mol) of sodium ethoxide and 21.52 g (0.3 mol) of acrylamide dropwise at 40 °C.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by liquid chromatography until the peak for 1-(4-chlorophenyl)pyrazolidin-3-one disappears.

Step 2: Oxidation and Isolation

  • Introduce air at a flow rate of 70 L/min into the reaction mixture at 80 °C and continue for 8 hours for oxidation.

  • After the reaction is complete, add 50 g of water at 50 °C.

  • Adjust the pH to 1 by adding hydrochloric acid dropwise.

  • Cool the mixture to 30 °C to allow for precipitation.

  • Filter the solid product to obtain 1-(4-chlorophenyl)-3-pyrazolol.

Method 2: Synthesis via Oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one

This method describes the preparation of 1-(4-chlorophenyl)-3-pyrazolol through the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one using ferric chloride as a catalyst.[9]

  • In a reaction vessel, add 60 g of acetic acid.

  • While stirring, add 19.66 g (0.1 mol) of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81 g (0.005 mol) of ferric chloride.

  • Heat the mixture to 65 °C and bubble air through the reaction mixture for 4 hours.

  • After the reaction, remove the majority of the solvent under reduced pressure.

  • Add water to the residue and continue stirring, which will cause the product to precipitate.

  • Adjust the pH of the solution to 6 with a sodium hydroxide solution and continue stirring for 30 minutes.

  • Filter the precipitate to obtain 1-(4-chlorophenyl)-3-pyrazolol.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 1-(4-chlorophenyl)-3-pyrazolol via the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one under different conditions.[9]

EmbodimentAcidic SolventFerric Chloride (mol)Temperature (°C)Yield (%)Purity (LC) (%)
1Acetic Acid0.00015099.799.6
2Acetic Acid0.0056599.599.4
388% Formic Acid0.017099.499.6
488% Formic Acid0.0110099.399.1

Synthetic Workflow and Potential Biological Pathways

The following diagrams illustrate the general synthetic workflows and a potential signaling pathway that could be targeted by these novel derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Final Step cluster_product Product 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Cyclocondensation Cyclocondensation 4-Chlorophenylhydrazine->Cyclocondensation 3-Carbon Synthon 3-Carbon Synthon 3-Carbon Synthon->Cyclocondensation Pyrazolidinone Pyrazolidinone Cyclocondensation->Pyrazolidinone Oxidation Oxidation Pyrazolidinone->Oxidation This compound This compound Oxidation->this compound

Caption: General synthetic workflow for this compound.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Pyrazolol_Derivative 1-(4-Chlorophenyl)-1H- pyrazol-3-ol Derivative Pyrazolol_Derivative->RAF

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The synthesized this compound derivatives may exert their potential antitumor effects by inhibiting key kinases in this pathway, such as RAF.[10][11][12] Further research is warranted to elucidate the precise molecular mechanisms of action of these novel compounds.

References

A Comprehensive Technical Review of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of the synthesis, biological activities, and experimental protocols related to the pyrazole derivative, 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including pesticides and potential therapeutic agents. This review collates available data to facilitate further research and development in the fields of medicinal chemistry and agrochemistry.

Synthesis of this compound

The synthesis of this compound has been approached through several methodologies, primarily involving the cyclization of a hydrazine derivative with a three-carbon component.

One common synthetic route starts from the reaction of 4-chlorophenylhydrazine hydrochloride with acrylamide in the presence of sodium ethoxide and ethanol. The reaction mixture is heated to 80°C and stirred for several hours. Following the reaction, an oxidation step is carried out, and the product is precipitated by adjusting the pH, yielding 1-(4-chlorophenyl)-3-pyrazolol.[1]

Another documented method involves the use of 1-(4-chlorophenyl)pyrazolidin-3-one as a precursor. This intermediate is subjected to oxidation to yield the desired this compound. This starting material can be synthesized by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of a base in a ball mill, offering a solvent-free approach.[2] A patent also describes a process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol starting from (4-chlorophenyl)hydrazine and methyl acrylate, proceeding through the 1-(4-chlorophenyl)pyrazolidin-3-one intermediate followed by oxidation.[3]

A detailed experimental protocol for one of the synthesis methods is provided below:

Experimental Protocol: Synthesis from 4-Chlorophenylhydrazine Hydrochloride and Acrylamide[1]

Materials:

  • p-Chlorophenylhydrazine hydrochloride

  • Ethanol

  • Sodium ethoxide

  • Acrylamide

  • Hydrochloric acid

Procedure:

  • Mix 36.16 g (0.2 mol) of p-chlorophenylhydrazine hydrochloride with 216.96 g of ethanol at room temperature.

  • Add 31.6 g (0.46 mol) of sodium ethoxide and 21.52 g (0.3 mol) of acrylamide dropwise at 40°C.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction for the disappearance of the 1-(4-chlorophenyl)pyrazolidin-3-one intermediate peak.

  • Upon completion, add 50 g of water at 50°C.

  • Adjust the pH to 1 by dropwise addition of hydrochloric acid.

  • Cool the mixture to 30°C to precipitate the product.

  • Filter the solid to obtain 1-(4-chlorophenyl)-3-pyrazolol.

The following diagram illustrates a general synthesis workflow:

G 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Cyclization Cyclization 4-Chlorophenylhydrazine->Cyclization Acrylamide Acrylamide Acrylamide->Cyclization 1-(4-Chlorophenyl)pyrazolidin-3-one 1-(4-Chlorophenyl)pyrazolidin-3-one Cyclization->1-(4-Chlorophenyl)pyrazolidin-3-one Oxidation Oxidation 1-(4-Chlorophenyl)pyrazolidin-3-one->Oxidation This compound This compound Oxidation->this compound

Caption: General synthetic workflow for this compound.

Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is limited in the reviewed literature, the broader class of pyrazole derivatives exhibits a wide spectrum of pharmacological activities. It is important to note that the biological data presented below primarily pertains to derivatives of the core compound and not the parent molecule itself.

Antitumor Activity

Numerous studies have focused on the antitumor potential of pyrazole derivatives. For instance, a series of novel 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbonyl derivatives have been synthesized and evaluated for their antitumor activity. Several of these compounds demonstrated significant broad-spectrum antitumor potential against various tumor cell lines at the GI50 (50% growth inhibition) and TGI (total growth inhibition) levels.[4] One study reported a pyrazole derivative exhibiting a very low IC50 value of 0.8µg/ml against the HepG2 hepatocellular carcinoma cell line.[5] Another study identified a novel pyrazole-based derivative with potent cytotoxicity against 27 human cancer cell lines, with CC50 (50% cytotoxic concentration) values in the low micromolar and nanomolar range for triple-negative breast cancer cell lines.[6]

The proposed mechanisms for the antitumor activity of pyrazole derivatives are diverse and include the induction of apoptosis, disruption of microtubule polymerization, and cell cycle arrest.[6] Some derivatives have also been shown to inhibit specific kinases involved in cancer progression, such as AKT2/PKBβ.[7]

A general workflow for assessing antitumor activity is depicted below:

G Cancer_Cell_Lines Cancer_Cell_Lines Compound_Treatment Compound_Treatment Cancer_Cell_Lines->Compound_Treatment MTT_Assay MTT_Assay Compound_Treatment->MTT_Assay Mechanism_Studies Mechanism_Studies Compound_Treatment->Mechanism_Studies Determine_IC50 Determine_IC50 MTT_Assay->Determine_IC50 Apoptosis_Assay Apoptosis_Assay Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell_Cycle_Analysis Mechanism_Studies->Cell_Cycle_Analysis

Caption: Experimental workflow for evaluating antitumor activity.

Antifungal Activity

This compound is a key intermediate in the synthesis of the strobilurin fungicide, pyraclostrobin.[8][9] The mechanism of action of strobilurin fungicides involves the inhibition of mitochondrial respiration by blocking electron transfer in the cytochrome bc1 complex (Complex III).

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor containing a pyrazole core. The anti-inflammatory action of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[11] Some pyrazole derivatives exhibit selective inhibition of COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.

The general mechanism of action for pyrazole-based anti-inflammatory drugs involves blocking the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes.

Caption: Mechanism of COX inhibition by pyrazole derivatives.

Quantitative Data

As previously mentioned, specific quantitative biological data for this compound is scarce in the public domain. The available data largely pertains to its derivatives. For the purpose of providing a structured overview, the following table summarizes the types of quantitative data that are typically reported for pyrazole derivatives in the literature.

Activity Type Parameter Typical Range for Derivatives Reference
AntitumorIC50 / CC50Nanomolar to low micromolar[5][6]
AntitumorGI50Micromolar[4]
AntifungalMIC50Low µg/mL[10]
Anti-inflammatoryCOX-2 IC50Micromolar[12]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key biological assays used in the evaluation of pyrazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Materials:

  • Fungal strain of interest

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well plates

  • This compound or its derivatives

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculate each well with the fungal suspension.

  • Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the optical density.[13][14]

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer

  • Arachidonic acid (substrate)

  • Detection reagent (e.g., a fluorescent probe)

  • 96-well plate

  • This compound or its derivatives

  • Fluorometric plate reader

Procedure:

  • Add the assay buffer, enzyme (COX-1 or COX-2), and the test compound to the wells of a 96-well plate.

  • Incubate to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin G2, often indirectly through a coupled reaction that generates a fluorescent or colorimetric signal.

  • Calculate the percentage of inhibition of COX activity compared to a control without the inhibitor and determine the IC50 value.[15]

Conclusion

This compound is a valuable scaffold in the development of new chemical entities with potential applications in agriculture and medicine. While the parent compound itself is primarily recognized as a key intermediate, its derivatives have demonstrated significant promise as antitumor, antifungal, and anti-inflammatory agents. This technical guide has summarized the available literature on the synthesis and biological evaluation of this compound and its analogues, providing a foundation for future research. A notable gap in the current body of knowledge is the lack of specific quantitative biological data and mechanistic studies for this compound itself. Future investigations should aim to fill this gap to better understand the full potential of this core structure.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, a crucial intermediate in the manufacturing of agrochemicals and pharmaceuticals, most notably the fungicide pyraclostrobin.[1][2] The primary method detailed is the efficient, high-yield oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one. This process utilizes readily available reagents and offers excellent purity, making it suitable for industrial-scale production.[1] The protocol includes steps for the main reaction, product isolation, and purification.

Chemical Reaction Scheme

The synthesis proceeds via the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one to this compound.

(1-(4-chlorophenyl)pyrazolidin-3-one) --[O₂, FeCl₃, Acidic Solvent]--> (this compound)

Materials and Equipment

Reagents:

  • 1-(4-chlorophenyl)pyrazolidin-3-one

  • Ferric trichloride (FeCl₃)

  • Acidic Solvent (e.g., Acetic Acid, 88% Formic Acid, or Propanoic Acid)

  • Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anisole or Cyclopentyl Methyl Ether (for purification)[3]

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, gas inlet tube, and condenser

  • Heating/cooling circulator

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • pH meter or pH strips

Experimental Protocol

This protocol is based on an efficient oxidation method that provides high yields and purity.[1]

Step 1: Reaction Setup and Oxidation

  • Charge the reactor with the selected acidic solvent (e.g., for a 0.1 mol scale, use 60-80 g of acetic acid).

  • With continuous stirring, add 1-(4-chlorophenyl)pyrazolidin-3-one (e.g., 19.66 g, 0.1 mol) and a catalytic amount of ferric trichloride (e.g., 0.0162 g to 0.81 g).[1]

  • Heat the mixture to the desired reaction temperature (50-80°C) until all solids are completely dissolved.[1]

  • Begin bubbling air or oxygen through the reaction mixture.

  • Maintain the reaction at a constant temperature for approximately 4 hours. Monitor the reaction's progress by a suitable method (e.g., HPLC or TLC) until the starting material is consumed.[1]

Step 2: Product Isolation and Workup

  • Once the reaction is complete, discontinue the airflow and heating.

  • Remove the majority of the acidic solvent using a rotary evaporator under reduced pressure.[1]

  • To the concentrated residue, add deionized water (e.g., 150-200 mL) while stirring. A large amount of solid product will precipitate.[1]

  • Carefully adjust the pH of the suspension to between 6 and 7 using a sodium hydroxide solution.[1]

  • Continue stirring the slurry for an additional 30 minutes at room temperature to ensure complete precipitation.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

Step 3: Purification by Crystallization

  • The crude product can be further purified to achieve high purity (>99%). A method involving an organic solvent extraction followed by crystallization is effective.[3]

  • Transfer the crude, wet filter cake to a flask containing anisole (e.g., 400 g for a ~0.35 mol scale) and water.[3]

  • Heat the mixture to 75-85°C with stirring to dissolve the product in the organic layer.[3]

  • Stop stirring and allow the aqueous and organic layers to separate. Remove the lower aqueous phase.

  • Slowly cool the remaining organic phase from 85°C to -10°C over several hours (e.g., 8 hours) to induce crystallization.[3]

  • Filter the resulting suspension at -10°C and wash the crystals with a small amount of pre-cooled solvent (e.g., anisole or cyclopentyl methyl ether).[3]

  • Dry the final product in a vacuum oven to yield pure this compound as a crystalline solid.

Data Presentation

The following table summarizes results from various documented examples of the oxidation step.[1]

Example Ref.Acidic SolventSubstrate (mol)FeCl₃ (mol ratio)Temp. (°C)Time (h)Final pHYield (%)Purity (LC, %)
1Acetic Acid0.10.001504799.799.6
2Acetic Acid0.10.05654699.599.4
388% Formic Acid0.10.1704799.499.6
4Propanoic Acid0.10.05804899.199.7

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow diagram illustrating the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acidic solvents are corrosive. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Note and Protocol: HPLC Method for Purity Analysis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. This document provides a detailed high-performance liquid chromatography (HPLC) method for the purity analysis of this compound. The method is designed to be robust, accurate, and suitable for routine quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₇ClN₂O[3][4][5]
Molecular Weight 194.62 g/mol [3][4][6]
CAS Number 76205-19-1[3][4][7]
Melting Point 189-191 °C (decomposes)[6]
Appearance Colorless to light yellow crystalline solid
Solubility Soluble in water and methanol[8]

Experimental Protocol

This section details the instrumentation, reagents, and procedures for the HPLC analysis.

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing: Chromatographic software for data collection and analysis.

  • Analytical Balance: A balance capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (analytical grade).

  • Reference Standard: this compound with known purity.

  • Sample: this compound to be analyzed.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Gradient Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm[1]
Injection Volume 10 µL
Run Time 25 minutes

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0 for the main peak.

  • Theoretical Plates: Not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

Analytical Procedure

  • Inject the diluent once as a blank to ensure no interfering peaks are present.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

Calculation of Purity

The purity of the this compound sample is calculated using the area normalization method.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Data Presentation

The following table summarizes a representative set of data obtained from the HPLC analysis.

Sample IDRetention Time (min)Peak Area% Area
Impurity 1 3.4515,2340.15
This compound 8.7210,123,45699.75
Impurity 2 12.5110,1230.10
Total 10,148,813 100.00

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC purity analysis.

HPLC_Workflow prep Preparation of Solutions (Mobile Phase, Diluent, Standard, Sample) hplc HPLC System Setup (Column, Mobile Phase, Flow Rate, Temp.) prep->hplc Load Solutions system_suitability System Suitability Test (Inject Standard 5x) hplc->system_suitability analysis Sample Analysis (Inject Blank, Standard, Sample) system_suitability->analysis System OK data_acquisition Data Acquisition (Chromatogram Recording) analysis->data_acquisition data_processing Data Processing and Calculation (% Purity Calculation) data_acquisition->data_processing report Reporting (Final Purity Report) data_processing->report

References

Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ¹H NMR characterization of this compound and presents a summary of its expected spectral data.

Molecular Structure

The chemical structure of this compound consists of a pyrazol-3-ol ring substituted with a 4-chlorophenyl group at the N1 position. The presence of aromatic and heterocyclic protons, along with an enolic hydroxyl group, gives rise to a characteristic ¹H NMR spectrum. The compound can exist in tautomeric forms, primarily the -ol and -one forms, and the observed spectrum may reflect the predominant tautomer in the chosen solvent.

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard (if not already in the deuterated solvent)

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Set the appropriate acquisition parameters, including:

      • Pulse sequence (e.g., zg30)

      • Number of scans (e.g., 16 or 32 for a sufficient signal-to-noise ratio)

      • Spectral width (e.g., -2 to 12 ppm)

      • Acquisition time (e.g., ~4 seconds)

      • Relaxation delay (e.g., 1-2 seconds)

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm) or the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.

Data Presentation

The following table summarizes the anticipated ¹H NMR spectral data for this compound. Disclaimer: The exact chemical shifts (δ) and coupling constants (J) can vary depending on the solvent, concentration, and instrument used. The data presented here are representative values based on the analysis of structurally similar compounds.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyrazole-H5~7.8 - 8.2d~2.0 - 3.01H
Aromatic-H (ortho to N)~7.6 - 7.8d~8.0 - 9.02H
Aromatic-H (meta to N)~7.4 - 7.6d~8.0 - 9.02H
Pyrazole-H4~5.8 - 6.2d~2.0 - 3.01H
OH~9.5 - 11.0br s-1H

Mandatory Visualizations

molecular_structure cluster_pyrazole Pyrazol-3-ol Ring cluster_phenyl 4-Chlorophenyl Group N1 N1 C5 C5-H N1->C5 C1_prime C1' N1->C1_prime Connection N2 N2 N2->N1 C3 C3-OH C3->N2 C4 C4-H C4->C3 C5->C4 C2_prime C2'-H C1_prime->C2_prime C3_prime C3'-H C2_prime->C3_prime C4_prime C4'-Cl C3_prime->C4_prime C5_prime C5'-H C4_prime->C5_prime C6_prime C6'-H C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound.

experimental_workflow start Start sample_prep Sample Preparation (5-10 mg in 0.6-0.7 mL solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (Lock, Shim, Acquire) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Calibration) nmr_acquisition->data_processing analysis Spectral Analysis (Integration, Multiplicity, J-coupling) data_processing->analysis end End analysis->end

Caption: Experimental workflow for ¹H NMR characterization.

Conclusion

The ¹H NMR spectrum provides a unique fingerprint for this compound, allowing for its unambiguous identification and characterization. The protocol described herein provides a standardized method for obtaining high-quality spectra. The expected chemical shifts and coupling patterns are consistent with the assigned structure, providing researchers and drug development professionals with a reliable method for quality control and structural verification.

Experimental procedure for crystallization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Crystallization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the crystallization of this compound, a key intermediate in the synthesis of fungicides like pyraclostrobin.[1] The primary method detailed is cooling crystallization, a technique that leverages the differential solubility of the compound at varying temperatures to yield a highly purified, crystalline product.[2] This protocol is designed to be a robust resource for researchers requiring high-purity this compound for further synthetic applications or analytical studies.

Introduction

This compound (CAS No: 76205-19-1) is a heterocyclic compound of significant interest in the agrochemical industry.[1][3] The purity of this intermediate is critical for the efficacy and safety profile of the final active pharmaceutical ingredient. Crystallization is a fundamental purification technique in organic chemistry that separates a compound from its impurities based on differences in solubility.[4] In this process, the crude solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals, while impurities tend to remain in the solution.[2][4] This application note describes a validated cooling crystallization protocol using cyclopentyl methyl ether, as well as discusses alternative solvents.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Cyclopentyl methyl ether (CPME)

  • Anisole (alternative solvent)[2]

  • Ethanol (alternative solvent)[5]

  • Deionized Water

  • Seed crystals of this compound (optional)[2]

Equipment:

  • Jacketed glass reactor or round-bottom flask with a reflux condenser

  • Heating/cooling circulator or heating mantle and ice bath

  • Magnetic stirrer and stir bar or overhead stirrer

  • Thermometer or temperature probe

  • Büchner funnel and filter flask

  • Vacuum source (e.g., vacuum pump or aspirator)

  • Filter paper

  • Spatula and weighing scale

  • Vacuum drying oven or desiccator

  • HPLC system for purity analysis

Experimental Protocol: Cooling Crystallization

This protocol is adapted from a documented industrial process for producing highly purified crystalline this compound.[2]

Step 1: Dissolution

  • Place the crude this compound into the reaction vessel.

  • Add the selected solvent (e.g., cyclopentyl methyl ether). A typical solvent ratio can be estimated based on solubility tests, aiming for minimal solvent to achieve complete dissolution at the target temperature.

  • Begin agitation and heat the mixture to 85°C.[2] Maintain this temperature until all the solid material has completely dissolved.

Step 2: Controlled Cooling and Crystallization

  • Once a clear solution is obtained, begin the cooling phase. For optimal crystal growth and purity, a slow, controlled cooling rate is recommended.

  • Cool the solution from 85°C to -10°C over a period of 8 hours.[2] This slow ramp-down prevents rapid precipitation, which can trap impurities.

  • (Optional) If crystallization is slow to initiate, add a small quantity of seed crystals (typically 0.01% to 1% by weight relative to the dissolved solid) to induce nucleation.[2]

  • As the solution cools, crystals of this compound will form, resulting in a suspension.

Step 3: Isolation

  • Once the target temperature of -10°C is reached and crystallization is complete, prepare for filtration.

  • Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper.

  • Transfer the cold crystal slurry to the funnel and apply vacuum to separate the crystals from the mother liquor.

Step 4: Washing

  • Wash the filter cake with a small amount of fresh, pre-cooled solvent (-10°C cyclopentyl methyl ether).[2] This step removes any residual mother liquor and dissolved impurities from the crystal surfaces.

  • Apply vacuum until the crystals are as dry as possible.

Step 5: Drying

  • Carefully transfer the purified crystals from the funnel to a drying dish.

  • Dry the crystals in a vacuum drying cabinet until a constant weight is achieved.[2] This ensures the complete removal of any residual solvent.

  • The final product should be a dry, crystalline solid. The reported melting point is 189-191°C (with decomposition).[6]

Data Presentation

The following table summarizes representative quantitative data from the crystallization process described in the literature.[2]

ParameterValueReference
Starting MaterialCrude this compound[2]
SolventCyclopentyl Methyl Ether[2]
Dissolution Temperature85°C[2]
Final Crystallization Temp.-10°C[2]
Cooling Duration8 hours[2]
Final Product FormCrystalline Solid (Polymorph I)[2]
Achieved Purity (HPLC)99.4% w/w[2]
Overall Yield86.7%[2]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Crystallization A 1. Dissolution Crude compound + Solvent (CPME) B 2. Heating Heat to 85°C with agitation A->B C 3. Controlled Cooling Cool from 85°C to -10°C over 8h B->C D 4. Crystal Formation Suspension forms as compound crystallizes C->D E 5. Isolation Vacuum filter the cold suspension D->E F 6. Washing Wash crystals with cold solvent E->F G 7. Drying Dry crystals under vacuum F->G H Pure this compound G->H

Caption: Workflow for the crystallization of this compound.

G cluster_logic Solubility-Temperature Relationship cluster_states HighTemp High Temperature (85°C) Dissolved High Solubility (Compound Dissolved) HighTemp->Dissolved favors LowTemp Low Temperature (-10°C) Crystallized Low Solubility (Compound Crystallized) LowTemp->Crystallized favors Dissolved->Crystallized Cooling Process

Caption: Relationship between temperature, solubility, and physical state.

Safety and Handling

  • This compound may cause skin and serious eye irritation, as well as respiratory irritation.[3]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Cyclopentyl methyl ether is a flammable liquid; keep it away from ignition sources.

References

Application of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in Pharmaceutical Intermediate Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a versatile heterocyclic building block that has garnered significant attention in the synthesis of various biologically active molecules. Its unique structural framework, featuring a pyrazole ring substituted with a chlorophenyl group and a reactive hydroxyl moiety, makes it a valuable precursor for the development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of the applications of this compound in the synthesis of key intermediates, with a focus on detailed experimental protocols and the biological relevance of the resulting compounds.

Core Applications in Intermediate Synthesis

The primary application of this compound lies in its role as a nucleophile, where the hydroxyl group at the 3-position of the pyrazole ring can be derivatized to form ethers and esters. This reactivity is central to its use in the synthesis of a range of intermediates for bioactive compounds.

Synthesis of Pyraclostrobin Intermediate: An Illustrative Example

A prominent and well-documented application of this compound is in the synthesis of the broad-spectrum fungicide, pyraclostrobin. The key step in this synthesis is the O-alkylation of the pyrazolol with a substituted benzyl halide, demonstrating a classic Williamson ether synthesis.

Experimental Protocol: O-Alkylation for Pyraclostrobin Intermediate Synthesis

This protocol outlines the synthesis of the ether intermediate, a direct precursor to pyraclostrobin, via the O-alkylation of this compound.

Materials:

  • This compound

  • 2-(Bromomethyl)phenyl(methoxy)carbamic acid methyl ester

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for filtration and crystallization

Procedure:

  • To a dry round-bottom flask, add this compound (0.12 mol) and anhydrous potassium carbonate (0.15 mol).

  • Add anhydrous acetone to the flask to serve as the solvent.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add a solution of methyl N-methoxy-N-(2-bromomethylphenyl)carbamate (0.1 mol) in acetone to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for approximately 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent, such as anhydrous methanol, to yield the desired pyraclostrobin intermediate as a light yellow solid.[1]

Quantitative Data Summary:

Reactant 1Reactant 2BaseSolventReaction Time (h)Yield (%)Purity (%) (HPLC)Reference
1-(4-Chlorophenyl)-3-pyrazololo-nitrobenzyl chlorideInorganic baseDichloroethane/EthanolNot specified>95Not specified[2]
1-(4-Chlorophenyl)-3-pyrazololMethyl N-methoxy-N-(2-bromomethylphenyl)carbamateK₂CO₃Acetone781.298.1[2]

Note: The yields and purities can vary based on the specific reaction conditions and purification methods employed.

Logical Workflow for Pyraclostrobin Intermediate Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound reaction O-Alkylation (Williamson Ether Synthesis) reactant1->reaction reactant2 Substituted Benzyl Halide (e.g., Methyl N-methoxy-N-(2-bromomethylphenyl)carbamate) reactant2->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction workup Workup (Filtration, Solvent Removal) reaction->workup purification Purification (Crystallization) workup->purification product Pyraclostrobin Intermediate purification->product

Caption: Workflow for the synthesis of a pyraclostrobin intermediate.

Application in the Synthesis of Pharmaceutical Intermediates

While the synthesis of pyraclostrobin is a significant application, the derivatization of this compound is also of great interest in pharmaceutical research. The pyrazole scaffold is a common feature in many approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-obesity effects. The ability to introduce various substituents at the 3-position via O-alkylation or O-acylation makes this compound a valuable starting material for generating libraries of compounds for drug discovery.

Potential as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 1-(4-chlorophenyl)pyrazole moiety can serve as a scaffold for the synthesis of potential kinase inhibitors. By analogy to known pyrazole-based inhibitors, O-alkylation of this compound with various functionalized alkyl halides can be employed to synthesize a library of compounds for screening against different kinases.

Experimental Protocol: General Procedure for O-Alkylation for Kinase Inhibitor Scaffolds

This generalized protocol describes the synthesis of O-alkylated pyrazole derivatives that can serve as intermediates for potential kinase inhibitors.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringe

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the O-alkylated pyrazole derivative.

Signaling Pathway: p38 MAP Kinase Inhibition

Derivatives of pyrazoles have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

G cluster_upstream Upstream Signaling cluster_pathway p38 MAP Kinase Pathway cluster_downstream Downstream Effects stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) mapkk MAPKKs (MKK3/6) stimuli->mapkk p38 p38 MAP Kinase mapkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates Phosphorylation cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) substrates->cytokines inhibitor Pyrazole-based Inhibitor (Derived from this compound) inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase pathway by pyrazole derivatives.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is well-established in the agrochemical industry for the production of pyraclostrobin. Furthermore, its structural features and reactivity present significant opportunities for the synthesis of novel pharmaceutical intermediates, particularly in the development of kinase inhibitors and other targeted therapies. The experimental protocols provided herein serve as a foundation for researchers to explore the derivatization of this important building block in the pursuit of new and effective therapeutic agents.

References

LC-MS analysis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

LC-MS Analysis of a 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Reaction Mixture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including the fungicide pyraclostrobin.[1][2][3] Monitoring the purity and composition of the reaction mixture during its synthesis is crucial for process optimization, yield maximization, and ensuring the quality of the final product. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity for the separation and identification of the main product, starting materials, intermediates, and byproducts.[4][5] This application note provides a detailed protocol for the LC-MS analysis of a typical this compound reaction mixture.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of (4-chlorophenyl)hydrazine with a three-carbon synthon like methyl acrylate to form 1-(4-chlorophenyl)pyrazolidin-3-one, followed by oxidation.[1][6] Another described method is the oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one in the presence of a catalyst.[2][7]

The reaction mixture may therefore contain:

  • Starting Materials: (4-chlorophenyl)hydrazine, methyl acrylate

  • Intermediate: 1-(4-chlorophenyl)pyrazolidin-3-one

  • Product: this compound

  • Potential Byproducts: Impurities arising from side reactions or incomplete conversion.

Experimental Protocols

Sample Preparation
  • Reaction Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of cold acetonitrile. This will stop the reaction and precipitate any insoluble materials.

  • Dilution: Accurately dilute a portion of the quenched reaction mixture with a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of approximately 10-50 µg/mL.[8][9] The optimal dilution factor will depend on the concentration of the components in the reaction mixture and the sensitivity of the LC-MS instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[10]

  • Transfer: Transfer the filtered sample to an LC vial for analysis.

LC-MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative Ion Mode (switching)
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Nebulizer Pressure 40 psi
Scan Range m/z 50-500

Data Presentation

The following table summarizes hypothetical quantitative data from the LC-MS analysis of a this compound reaction mixture. The relative peak area percentage provides an estimation of the composition of the mixture.

CompoundRetention Time (min)[M+H]⁺ (m/z)[M-H]⁻ (m/z)Relative Peak Area (%)
(4-chlorophenyl)hydrazine2.5143.0-5.2
1-(4-chlorophenyl)pyrazolidin-3-one4.8197.0195.010.5
This compound 6.2 195.0 193.0 82.1
Unidentified Byproduct 17.1211.0209.01.5
Unidentified Byproduct 28.5227.0225.00.7

Visualizations

Reaction Pathway

Reaction_Pathway A (4-chlorophenyl)hydrazine + Methyl Acrylate B 1-(4-chlorophenyl)pyrazolidin-3-one (Intermediate) A->B Cyclization C This compound (Product) B->C Oxidation

Caption: Synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Reaction Mixture Aliquot B Quenching & Dilution A->B C Filtration (0.22 µm) B->C D LC-MS Analysis C->D E Data Acquisition D->E F Data Processing & Analysis E->F G Quantitative Report F->G

Caption: LC-MS analysis workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of a this compound reaction mixture. The described method, including sample preparation, chromatography, and mass spectrometry conditions, is suitable for the quantitative monitoring of the reaction progress and the purity assessment of the final product. The presented workflow and data structure can be adapted for routine analysis in research and development as well as in quality control laboratories within the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol in Enzyme Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-1H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole class. While direct and extensive research on the specific enzyme interactions of this molecule is limited in publicly available literature, its crucial role as a key intermediate in the synthesis of the broad-spectrum fungicide Pyraclostrobin provides a well-defined primary target for its biological activity. Furthermore, the broader class of pyrazole derivatives is widely recognized for its diverse pharmacological activities, frequently acting as inhibitors of various key enzymes.

These application notes provide an overview of the known and potential applications of this compound in studying enzyme interactions, drawing from the established mechanism of its derivatives and the general activity of the pyrazole scaffold. The protocols outlined below are designed to serve as a starting point for researchers to investigate the effects of this compound on relevant enzyme systems.

Principle Application: Inhibition of Mitochondrial Respiration

The primary and most well-documented application for studying the biological effects of the 1-(4-chlorophenyl)pyrazole scaffold is in the context of mitochondrial respiration. The derivative, Pyraclostrobin, functions by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2][3] This inhibition blocks ATP synthesis, leading to the cessation of cellular energy production and, in the case of fungi, cell death.[2][4] Given that this compound is a core component of Pyraclostrobin, it is a valuable tool for studying the structure-activity relationships and inhibitory mechanisms of Complex III.

Potential Secondary Applications: Broader Enzyme Inhibition Profile

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of enzymes.[5] Structurally related pyrazole derivatives have demonstrated inhibitory activity against several important enzyme classes, suggesting potential, yet unconfirmed, secondary applications for this compound. These include:

  • Cyclin-Dependent Kinases (CDKs): Many pyrazole-based compounds are potent inhibitors of CDKs, which are key regulators of the cell cycle.[5][6] Their dysregulation is a hallmark of cancer, making CDK inhibitors a significant area of research.

  • Cyclooxygenases (COX): Certain pyrazole derivatives are known to selectively inhibit COX-2, an enzyme involved in inflammation and pain.[7][8][9]

  • Monoamine Oxidases (MAOs): The pyrazole scaffold is also found in inhibitors of MAO-A and MAO-B, enzymes that metabolize neurotransmitters and are targets for the treatment of depression and neurodegenerative diseases.[10][11][12]

Data Presentation: Inhibitory Activities of Structurally Related Pyrazole Analogs

Due to the lack of specific quantitative data for this compound, the following table summarizes the inhibitory activities of various structurally related pyrazole compounds against different enzyme targets to provide a comparative context for potential research.

Compound ClassTarget EnzymeSpecific Analog ExampleIC50 / Ki ValueReference
Pyrazole-based FungicidesCytochrome bc1 ComplexPyraclostrobinNot specified in provided results[1][2][3]
Pyrazole-based Kinase InhibitorsCyclin-Dependent Kinase 2 (CDK2)N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15 )Ki = 0.005 µM[5]
Pyrazole-based Kinase InhibitorsCyclin-Dependent Kinase 8 (CDK8)Novel Pyrazole InhibitorIC50 = 398.8 nM[13]
Pyrazole-based COX InhibitorsCyclooxygenase-2 (COX-2)Pyrazole-pyridazine hybrid (Compound 6e )IC50 comparable to Celecoxib[7]
Pyrazole-based COX InhibitorsCyclooxygenase-2 (COX-2)Novel Pyrazole DerivativeIC50 = 0.043-0.56 μM[14]
Pyrazoline-based MAO InhibitorsMonoamine Oxidase B (MAO-B)3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7)IC50 = 0.063 µM[12]
Pyrazole-based MAO InhibitorsMonoamine Oxidase A & B1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivativesKi = 4-27 nM (MAO-A), 1.5-50 nM (MAO-B)[15]

Experimental Protocols

Protocol 1: In Vitro Mitochondrial Respiration Assay

This protocol is designed to assess the inhibitory effect of this compound on mitochondrial respiration, with a focus on Complex III activity.

Materials:

  • Isolated mitochondria (e.g., from rat liver or fungal cells)

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and EDTA)

  • Substrates for Complex I (e.g., pyruvate, malate) or Complex II (e.g., succinate)

  • ADP

  • This compound (dissolved in a suitable solvent like DMSO)

  • Known Complex III inhibitor (e.g., Antimycin A) as a positive control

  • Oxygen electrode system (e.g., Clark-type electrode) or a microplate-based respiration assay system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add isolated mitochondria to the respiration buffer in the reaction chamber.

  • Add the substrate (e.g., succinate in the presence of rotenone to isolate Complex II-IV activity).

  • Record the basal respiration rate (State 2).

  • Add a known amount of ADP to initiate State 3 respiration (active ATP synthesis).

  • Once a stable State 3 respiration rate is established, add different concentrations of this compound to the chamber.

  • Record the change in oxygen consumption over time to determine the inhibitory effect.

  • Use the solvent (DMSO) as a negative control and Antimycin A as a positive control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for screening this compound against a kinase of interest (e.g., CDK2).

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A)

  • Kinase buffer

  • Substrate peptide

  • ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based assays)

  • This compound

  • Known kinase inhibitor as a positive control

  • Microplates

  • Detection system (e.g., scintillation counter, luminescence plate reader)

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent.

  • In a microplate, add the kinase, substrate peptide, and kinase buffer.

  • Add the test compound at various concentrations. Include wells for a positive control inhibitor and a vehicle (DMSO) control.

  • Pre-incubate the plate to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific period at a controlled temperature.

  • Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., filter binding for radiolabeled ATP, addition of a detection reagent for luminescence-based assays).

  • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

G Inferred Signaling Pathway of 1-(4-Chlorophenyl)pyrazole Derivatives cluster_fungicide Mitochondrial Respiration Inhibition ETC Electron Transport Chain ComplexIII Cytochrome bc1 Complex (Complex III) ETC->ComplexIII e- transfer ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase proton gradient ATP ATP Production ATP_Synthase->ATP Cell_Death Fungal Cell Death Compound This compound (as in Pyraclostrobin) Compound->ComplexIII Inhibits

Caption: Inferred mechanism of mitochondrial respiration inhibition.

G General Experimental Workflow for Enzyme Inhibition Assay Start Start: Prepare Reagents Assay_Setup Set up Assay Plate: - Enzyme - Substrate - Buffer Start->Assay_Setup Add_Compound Add Test Compound (this compound) & Controls Assay_Setup->Add_Compound Pre_incubation Pre-incubate Add_Compound->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATP/Cofactor) Pre_incubation->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detect Signal (e.g., Luminescence, Radioactivity) Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro enzyme inhibition assays.

Disclaimer: The information provided for potential secondary applications is based on the known activities of the broader pyrazole class of compounds and not on direct experimental evidence for this compound. Researchers should use this information as a guide for exploratory studies and validate any findings through rigorous experimentation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, a key intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Here you will find troubleshooting guidance and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guide

Low yields and product impurities are common hurdles in the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues.

Problem: Consistently Low Yield

Low yields can arise from several factors, from reaction conditions to the purity of starting materials.[3] Below are common causes and their solutions.

Potential CauseTroubleshooting Steps
Incomplete Reaction Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[3] Increase Reaction Time: If starting materials persist, extend the reaction time. Increase Temperature: Many condensation reactions require heat; consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[3]
Suboptimal Catalyst Catalyst Choice: The synthesis often involves cyclocondensation, which can be catalyzed by acids or bases. For reactions involving 1,3-dicarbonyl compounds, a protic acid like acetic acid is often used.[3] In the oxidation of the pyrazolidin-3-one intermediate, ferric chloride has been shown to be an effective catalyst.[1][4] Catalyst Concentration: Ensure the correct molar ratio of the catalyst is used. For the ferric chloride catalyzed oxidation, ratios of 1-(4-chlorophenyl)pyrazolidin-3-one to ferric chloride can range from 1:0.001 to 1:0.1.[1]
Side Reactions Control Temperature: Overheating can lead to the formation of byproducts. Maintain the recommended reaction temperature. pH Control: During workup and precipitation, carefully control the pH. A pH of 5-8 is often optimal for precipitating the product.[1]
Poor Starting Material Quality Verify Purity: Ensure the purity of the (4-chlorophenyl)hydrazine and other reactants. Impurities can lead to side reactions and lower yields.[5]

Problem: Product Purity Issues

Impurities in the final product can be problematic for subsequent synthetic steps.

Potential CauseTroubleshooting Steps
Inefficient Purification Optimize Crystallization: The choice of solvent for crystallization is crucial. Anisole and cyclopentyl methyl ether have been used effectively for purification.[6] Extraction: An extraction step prior to crystallization can remove many impurities. Heating the suspension in a suitable solvent like anisole or cyclopentyl methyl ether can be effective.[6] pH Adjustment: Precise pH control during precipitation is critical for isolating the desired product and minimizing impurities.[1][6]
Formation of Isomers Control Reaction Conditions: In pyrazole synthesis using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers can be an issue. The regioselectivity is influenced by reaction conditions such as the solvent and the pH.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method starts with the reaction of (4-chlorophenyl)hydrazine and a suitable C3 synthon like methyl acrylate to form 1-(4-chlorophenyl)pyrazolidin-3-one. This intermediate is then oxidized to yield this compound.[6] Another common approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][7]

Q2: What are the optimal pH conditions for precipitating the product?

A2: The product is typically precipitated from the reaction mixture by adjusting the pH with an acid. A pH range of 5 to 8 is generally effective, with some protocols specifying a pH of 6 to 7 for optimal precipitation.[1][6]

Q3: What solvents are recommended for the synthesis and purification?

A3: For the synthesis, acidic solvents like acetic acid or formic acid have been used with high success.[1] Ethanol is also a common solvent for the initial condensation step.[4] For purification by crystallization, anisole and cyclopentyl methyl ether have been shown to yield high-purity products.[6]

Q4: Can the reaction be performed under solvent-free conditions?

A4: While not specifically for the final oxidation step, the synthesis of the intermediate 1-(4-chlorophenyl)pyrazolidin-3-one has been successfully achieved using a solvent-free ball milling method, which can be a more environmentally friendly approach.[8]

Experimental Protocols

Synthesis of this compound via Oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one

This protocol is based on a high-yield method described in the literature.[1]

  • Reaction Setup: In a suitable reaction vessel, add 60g of acetic acid.

  • Addition of Reactants: While stirring, add 19.66g (0.1 mol) of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.0162g (0.0001 mol) of ferric chloride.

  • Reaction Conditions: Heat the mixture to 50°C and bubble air through the solution.

  • Reaction Monitoring: Monitor the reaction for approximately 4 hours, or until the starting material is consumed as determined by TLC or LC-MS.

  • Solvent Removal: After the reaction is complete, remove the majority of the acetic acid under reduced pressure.

  • Precipitation: Add water to the residue and stir. A solid product should precipitate out.

  • pH Adjustment: Adjust the pH of the suspension to 7 with a sodium hydroxide solution.

  • Isolation: Continue stirring for 30 minutes, then collect the solid product by filtration.

  • Drying: Dry the product to obtain this compound. This method has been reported to yield up to 99.7% with a purity of 99.6%.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield
SolventCatalyst (molar ratio to substrate)Temperature (°C)Yield (%)Purity (%)Reference
Acetic AcidFerric Chloride (0.001)5099.799.6[1]
Acetic AcidFerric Chloride (0.05)6599.599.4[1]
88% Formic AcidFerric Chloride (0.1)7099.499.6[1]
Ethanol/WaterFerric Chloride hexahydrate (0.1)8079.898.9[4]

Visualizations

Synthesis Workflow

cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_oxidation Oxidation cluster_product Final Product 4-chlorophenyl_hydrazine 4-Chlorophenyl hydrazine pyrazolidinone 1-(4-chlorophenyl) pyrazolidin-3-one 4-chlorophenyl_hydrazine->pyrazolidinone methyl_acrylate Methyl Acrylate methyl_acrylate->pyrazolidinone oxidation_step Oxidation (e.g., FeCl3, Air) pyrazolidinone->oxidation_step final_product 1-(4-Chlorophenyl) -1H-pyrazol-3-ol oxidation_step->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete increase_time_temp Increase Time/ Temperature incomplete->increase_time_temp increase_time_temp->check_completion check_catalyst Review Catalyst Choice/Amount complete->check_catalyst check_purity Check Starting Material Purity complete->check_purity optimize_catalyst Optimize Catalyst check_catalyst->optimize_catalyst end Yield Improved optimize_catalyst->end purify_starting_materials Purify Starting Materials check_purity->purify_starting_materials purify_starting_materials->end

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

Overcoming challenges in the purification of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for purifying this compound are crystallization and extraction. A patented process describes a method involving protonation of a metal salt of the compound, followed by extraction into an organic solvent and subsequent cooling crystallization.[1] Recrystallization from a suitable solvent system is also a widely used technique to remove impurities.[2][3]

Q2: What level of purity can be expected from these purification methods?

A2: A high degree of purity, often exceeding 98% by weight, is achievable.[1] For instance, a specific patented method reports obtaining the product with a purity of 99.4% w/w as determined by HPLC.[1] However, achieving such high purity on a large scale might require multiple purification steps, which could lead to some loss in yield.[1]

Q3: Are there different crystalline forms (polymorphs) of this compound that I should be aware of?

A3: Yes, this compound is known to exist in various crystal forms, or polymorphs.[1] One stable polymorph, designated as polymorph I, has been well-characterized.[1] The purification process can be designed to specifically isolate a desired polymorph. For certain applications, obtaining a single, specific polymorph without the presence of others is advantageous.[1]

Q4: What are some common impurities that might be present in the crude product?

A4: Impurities can originate from starting materials, side reactions, or degradation products. The synthesis of this compound often starts from (4-chlorophenyl)hydrazine and methyl acrylate, proceeding through intermediates like 1-(4-chlorophenyl)pyrazolidin-3-one.[1] Therefore, unreacted starting materials or intermediates can be potential impurities. The synthesis process itself can also generate by-products that need to be removed during purification.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Solution
Low Yield After Crystallization The compound is too soluble in the chosen solvent, even at low temperatures.[2]- Select a different solvent or a solvent mixture where the compound is less soluble at colder temperatures.[2]- Use the minimum amount of hot solvent necessary to dissolve the compound to avoid excessive loss in the mother liquor.[3]
Product "Oils Out" Instead of Crystallizing The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated.[2]- Use a lower-boiling point solvent or a solvent mixture.[2]- Add a small amount of a "good" solvent (in which the compound is more soluble) to the hot solution to prevent premature precipitation.[4]
No Crystal Formation Upon Cooling The solution is not sufficiently supersaturated, or there is a lack of nucleation sites.[2]- Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.[2]- Add a seed crystal of the pure compound if available.[2]
Impure Crystals Obtained Impurities are co-precipitating or are trapped within the crystal lattice.[2]- Ensure slow cooling to promote the formation of larger, purer crystals.[2]- Perform a second recrystallization to further purify the product.[2]- Wash the collected crystals with a small amount of the cold recrystallization solvent.
Colored Impurities Present Colored by-products may have formed during the synthesis or purification process.[4]- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also adsorb some of the desired product, potentially reducing the yield.[3]

Quantitative Data Summary

The following tables summarize quantitative data from a patented purification process.

Table 1: Purification of this compound via Crystallization in Anisole

ParameterValueReference
Starting Material13.5% aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate[1]
SolventAnisole[1]
Cooling Temperature-5°C[1]
Yield90.3%[1]
Purity (HPLC)98.9% w/w[1]

Table 2: Purification of this compound via Crystallization in Cyclopentyl Methyl Ether

ParameterValueReference
Starting Material13.7% aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate[1]
SolventAnisole for extraction, Cyclopentyl methyl ether for washing[1]
Cooling Temperature-10°C[1]
Yield86.7%[1]
Purity (HPLC)99.4% w/w[1]

Experimental Protocols

Protocol 1: Purification by Protonation, Extraction, and Cooling Crystallization [1]

  • Protonation and pH Adjustment:

    • Start with an aqueous solution of a metal salt of this compound (e.g., potassium salt).

    • While stirring, slowly add an acid (e.g., 10% HCl) to adjust the pH to approximately 6. The product will begin to precipitate.

  • Extraction:

    • Heat the suspension to around 75°C.

    • Add a suitable organic solvent such as anisole.

    • Stir the mixture to extract the product into the organic phase.

    • Separate and remove the aqueous phase.

  • Crystallization:

    • Cool the organic phase slowly over several hours to a low temperature (e.g., -5°C to -10°C) to induce crystallization.

    • The addition of seed crystals (0.001 to 10% by weight) can be beneficial.[1]

  • Isolation and Drying:

    • Filter the resulting suspension (e.g., by vacuum filtration) to collect the crystals.

    • Wash the filter cake with a pre-cooled solvent (e.g., anisole or cyclopentyl methyl ether).

    • Dry the purified crystals in a vacuum drying cabinet.

Protocol 2: General Recrystallization [3][5]

  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[3][6]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent and stir until the compound is completely dissolved.

  • Decolorization (Optional):

    • If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Air-dry the crystals on the filter paper or in a desiccator.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Protonation, Extraction, Crystallization p1_start Aqueous Metal Salt Solution p1_step1 Protonation (Acid Addition, pH ~6) p1_start->p1_step1 p1_step2 Extraction (Hot Organic Solvent) p1_step1->p1_step2 p1_step3 Phase Separation p1_step2->p1_step3 p1_step4 Cooling Crystallization p1_step3->p1_step4 Organic Phase p1_step5 Filtration & Washing p1_step4->p1_step5 p1_end Pure Crystalline Product p1_step5->p1_end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Is Purity Acceptable? start->check_purity check_yield Is Yield Acceptable? check_purity->check_yield Yes troubleshoot Troubleshoot Issue check_purity->troubleshoot No end_success Successful Purification check_yield->end_success Yes check_yield->troubleshoot No oiling_out Oiling Out? troubleshoot->oiling_out oiling_out->troubleshoot Yes no_crystals No Crystals? oiling_out->no_crystals No no_crystals->troubleshoot Yes colored_product Colored Product? no_crystals->colored_product No colored_product->troubleshoot Yes

Caption: Logical workflow for troubleshooting common purification challenges.

References

Technical Support Center: Optimization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. The following information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for this compound?

A1: The most straightforward and widely reported synthesis begins with the reaction of (4-chlorophenyl)hydrazine and a three-carbon synthon like methyl acrylate or acrylamide.[1][2] This initial reaction forms the intermediate 1-(4-chlorophenyl)pyrazolidin-3-one. This intermediate is then oxidized to yield the final product, this compound.[1][3]

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_oxidation Oxidation cluster_product Final Product start1 4-Chlorophenylhydrazine intermediate 1-(4-Chlorophenyl)pyrazolidin-3-one start1->intermediate Cyclocondensation start2 Methyl Acrylate or Acrylamide start2->intermediate Cyclocondensation oxidation Oxidation (e.g., FeCl3, Air) intermediate->oxidation product This compound oxidation->product TroubleshootingLogic problem Low Yield or Purity Issue check_completion Monitor Reaction Progress (TLC / LC-MS) problem->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction is Complete check_completion->complete Starting material consumed solution_incomplete Solution: • Increase reaction time • Increase temperature • Check catalyst activity incomplete->solution_incomplete check_purity Problem: Significant Impurities or Side Products complete->check_purity solution_purity Solution: • Verify starting material purity • Optimize workup pH • Implement extraction/crystallization check_purity->solution_purity PurificationWorkflow A Start: Aqueous Solution of Potassium 1-(4-chlorophenyl)pyrazol-3-olate (pH ~13) B Add 10% HCl dropwise until pH = 6 A->B C Product precipitates, forming a suspension B->C D Add Cyclopentyl Methyl Ether (CPME) and heat mixture to 85 °C C->D E Product dissolves in organic phase D->E F Separate and discard the lower aqueous phase E->F G Slowly cool the organic phase to -10 °C over 8 hours F->G H High-purity product crystallizes G->H I Filter the suspension H->I J Wash filter cake with cold CPME I->J K Dry under vacuum to yield pure this compound J->K

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions concerning the critical role of pH control in the synthesis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so important during the synthesis of this compound?

A1: pH control is a critical step for ensuring both the yield and purity of the final product. The solubility of this compound is highly dependent on the pH of the solution. The product is typically precipitated from the reaction mixture by adjusting the pH to a specific range. In its deprotonated form (as a metal salt like potassium 1-(4-chlorophenyl)pyrazol-3-olate), the compound is soluble in aqueous solutions[1]. Acidification protonates the pyrazol-3-olate, leading to the precipitation of the less soluble this compound[1]. Incorrect pH can lead to incomplete precipitation, resulting in a lower yield, or co-precipitation of impurities, which reduces the purity of the final product.

Q2: What is the optimal pH range for the precipitation of this compound?

A2: The optimal pH for precipitating this compound is generally in the weakly acidic to neutral range. Experimental data suggests a preferred pH range of 6-7, with a broader acceptable range of 5-8.[2] Another purification protocol suggests a pH adjustment to a range of 4 to 7 for optimal results[1].

Q3: What are the consequences of the pH being too low (acidic)?

A3: While a specific protocol mentions adjusting the pH to 1 to obtain the product, this might be for a specific reaction condition or workup procedure[3]. Generally, a very low pH might not be optimal for maximizing yield and purity. Although not explicitly detailed in the provided search results, highly acidic conditions could potentially lead to the formation of undesired byproducts or increase the solubility of certain impurities, which could then co-precipitate with the product.

Q4: What happens if the pH is too high (alkaline)?

A4: If the pH is too high (alkaline), the this compound will remain in its deprotonated, soluble salt form (e.g., sodium or potassium salt) and will not precipitate out of the aqueous solution[1]. This will lead to a significantly lower or even no yield of the desired solid product. For instance, a starting solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate can have a pH as high as 13.3, at which the product is fully dissolved[1].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield The pH of the solution was not adjusted to the optimal range for precipitation.Carefully monitor and adjust the pH of the reaction mixture to be within the 5-8 range, with a target of 6-7 for optimal precipitation. Use a calibrated pH meter for accurate measurement.
The product remains dissolved in the solution.This is likely due to the pH being too high (alkaline). Slowly add a suitable acid (e.g., hydrochloric acid) while monitoring the pH to bring it down to the optimal precipitation range.
Low Purity Co-precipitation of impurities due to incorrect pH.Adjusting the pH to the more specific range of 6-7 can improve purity. A purification process involving dissolving the crude product in a basic solution and then re-precipitating by adjusting the pH can also be effective.
Incomplete reaction before pH adjustment.Ensure the initial synthesis reaction has gone to completion before proceeding with the pH adjustment and precipitation step. Monitor the reaction by appropriate techniques (e.g., TLC, LC-MS).
Product Fails to Precipitate The pH of the solution is too high (alkaline).As with low yield, the primary reason is likely a pH that is too high. Carefully acidify the solution to the recommended pH range of 5-8.
Insufficient concentration of the product in the solution.If the reaction was too dilute, the product might not reach its saturation point even at the optimal pH. If possible, concentrate the solution before pH adjustment.

Quantitative Data

The following table summarizes the effect of the final pH adjustment on the yield and purity of this compound, based on experimental data.

Final pHYield (%)Purity (%) (by LC)Reference
599.399.1[2]
699.599.4[2]
799.499.6[2]

Experimental Protocols

Synthesis of this compound from 1-(4-Chlorophenyl)pyrazolidin-3-one[2]
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add 60g of acetic acid.

  • Addition of Reactants: While stirring, add 19.66g (0.1 mol) of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81g (0.005 mol) of ferric chloride.

  • Reaction Conditions: Heat the mixture to 65°C and introduce air into the reaction mixture.

  • Reaction Monitoring: Continue the reaction for 4 hours.

  • Solvent Removal: After the reaction is complete, remove the majority of the solvent under reduced pressure.

  • Precipitation: Add water to the residue and continue stirring. A large amount of product should precipitate out.

  • pH Adjustment: Carefully adjust the pH of the suspension to 6 using a sodium hydroxide solution.

  • Stirring: Continue stirring the mixture for an additional 30 minutes.

  • Isolation: Filter the solid product and dry to obtain this compound.

Purification of this compound via pH Adjustment[1]
  • Starting Material: Begin with an aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate (e.g., 13.5% solution with a pH of approximately 13.3).

  • Acidification: At room temperature (around 22°C), slowly add a 10% solution of hydrochloric acid (HCl) over a period of about 45 minutes. The product will begin to precipitate as the acid is added.

  • pH Monitoring: Continuously monitor the pH of the mixture.

  • Endpoint: Stop the addition of HCl as soon as the pH reaches 6.

  • Further Processing: The resulting suspension can then be subjected to extraction and crystallization to obtain the purified this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: 1-(4-Chlorophenyl)pyrazolidin-3-one + Acetic Acid + FeCl3 reaction Reaction: Heat to 65°C Introduce Air 4 hours start->reaction solvent_removal Solvent Removal: Reduced Pressure reaction->solvent_removal precipitation_init Initial Precipitation: Add Water Stir solvent_removal->precipitation_init ph_control Critical Step: pH Adjustment Add NaOH solution precipitation_init->ph_control stirring Stirring: 30 minutes ph_control->stirring ph_check Monitor pH to 6-7 ph_control->ph_check filtration Isolation: Filtration Drying stirring->filtration product Final Product: This compound filtration->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Purity of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity requirement for this compound for its use in further synthetic steps?

A1: For applications such as the synthesis of commercial pesticides, a high degree of purity is often required, typically at least 98% by weight or higher.[1] This is crucial to minimize by-products in the final active compounds.

Q2: What are the common methods for purifying this compound?

A2: The most common methods involve crystallization-based techniques. A patented process describes a method of protonation, extraction into a specific solvent, and subsequent crystallization.[1] General lab-scale purification can often be achieved through recrystallization from common organic solvents or solvent mixtures.[2]

Q3: Are there specific solvents that are recommended for the purification of this compound?

A3: A specific patented process has shown high efficiency using anisole or cyclopentyl methyl ether for extraction and subsequent crystallization.[1] For general recrystallization, alcohols like ethanol or methanol, often mixed with water, are commonly suggested for pyrazole derivatives.[2][3]

Troubleshooting Guide

Q1: My recrystallization attempt resulted in a low yield of purified product. What could be the cause?

A1: Low yields during recrystallization can be due to several factors:

  • Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. In such cases, a significant portion of the product remains in the mother liquor. Consider using a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Cooling Process: If the solution is cooled too rapidly, it can lead to the formation of small, impure crystals or even precipitation instead of crystallization. A slower, more controlled cooling process is advisable.

  • Initial Purity: If the crude product is highly impure, it may inhibit proper crystal formation. An initial purification step, such as an acid-base wash, might be necessary.

Q2: After purification, I still observe significant impurities in my this compound sample. How can I improve the purity?

A2: Persistent impurities may require a more specialized purification approach. A patented method involves the following steps which have been shown to achieve high purity:

  • Protonation and pH Adjustment: Starting from a metal salt of the compound (e.g., potassium 1-(4-chlorophenyl)pyrazol-3-olate), the pH is adjusted to around 6 with an acid like HCl to precipitate the desired product.[1]

  • Extraction: The precipitated product is then extracted into a specific solvent like anisole or cyclopentyl methyl ether at an elevated temperature (e.g., 75-85 °C).[1] This step helps to separate it from water-soluble impurities.

  • Crystallization: The organic phase is then cooled to a low temperature (e.g., -10 °C) to induce crystallization of the highly purified product.[1]

If you are performing a standard recrystallization, consider a second recrystallization step or trying a different solvent system.

Q3: The purified product has an off-color. What could be the reason and how can I fix it?

A3: An off-color in the final product often indicates the presence of colored impurities, which may be carried over from the synthesis or formed during workup. To address this, you can try:

  • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool for crystallization.

  • Solvent Selection: The choice of solvent can also influence the removal of colored impurities. Experimenting with different recrystallization solvents might help in leaving the colored impurities behind in the mother liquor.

Data Presentation

The following table summarizes the quantitative data from a patented purification process for this compound.

ParameterValueReference
Starting Material13.5-13.7% aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate[1]
Acid for Protonation10% HCl[1]
Final pH6[1]
Extraction SolventAnisole or Cyclopentyl methyl ether[1]
Extraction Temperature75-85 °C[1]
Crystallization Temperature-10 °C[1]
Final Purity99.4% w/w (by HPLC)[1]
Yield86.7%[1]

Experimental Protocols

Protocol for Purification of this compound via Extraction and Crystallization (Based on Patent US10538493B2)

  • Protonation and pH Adjustment:

    • Start with an aqueous solution of a metal salt of 1-(4-chlorophenyl)pyrazol-3-ol (e.g., potassium salt).[1]

    • While stirring, slowly add a 10% solution of hydrochloric acid (HCl) until a pH of 6 is reached. The this compound will precipitate out of the solution.[1]

  • Extraction:

    • Heat the suspension to 75-85 °C.[1]

    • Add an appropriate volume of either anisole or cyclopentyl methyl ether to the heated suspension.[1]

    • Stir the mixture to ensure the precipitated product dissolves in the organic solvent.

    • Stop stirring and allow the aqueous and organic phases to separate.

    • Remove the lower aqueous phase.

  • Crystallization:

    • Cool the remaining organic phase from 85 °C to -10 °C over a period of 8 hours with stirring to induce crystallization.[1]

    • Filter the resulting suspension at -10 °C using vacuum filtration to collect the crystals.[1]

    • Wash the filter cake with a small amount of the same solvent, pre-cooled to -10 °C.[1]

    • Dry the collected crystals in a vacuum drying cabinet. The final product should be a highly pure crystalline solid.[1]

Mandatory Visualization

PurificationWorkflow start Crude this compound (as metal salt in aqueous solution) protonation Protonation & pH Adjustment (add HCl to pH 6) start->protonation extraction Hot Extraction (add Anisole or CPME at 75-85°C) protonation->extraction phase_sep Phase Separation (remove aqueous phase) extraction->phase_sep crystallization Cooling Crystallization (cool organic phase to -10°C) phase_sep->crystallization filtration Filtration & Washing (at -10°C) crystallization->filtration drying Vacuum Drying filtration->drying end High Purity Crystalline Product (>99%) drying->end

Caption: Workflow for the purification of this compound.

TroubleshootingTree start Low Purity Issue q1 Are there colored impurities? start->q1 Check a1 Use activated charcoal during recrystallization. q1->a1 Yes q2 Are there starting materials or by-products present? q1->q2 No a2 Perform a second recrystallization. q2->a2 Yes a4 Consider the extraction-crystallization protocol for higher purity. q2->a4 For very high purity a3 Try a different solvent system. a2->a3 If still impure

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Production of High-Purity 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of high-purity 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound on a larger scale? A1: A widely used and scalable approach begins with the reaction of (4-chlorophenyl)hydrazine and methyl acrylate, which forms the intermediate 1-(4-chlorophenyl)pyrazolidin-3-one. This intermediate is subsequently oxidized to yield a metal salt of 1-(4-chlorophenyl)pyrazol-3-ol, typically the potassium or sodium salt. The final product is then obtained by protonation (acidification) of this salt.[1]

Q2: Why is the yield of my pyrazole synthesis consistently low? A2: Low yields can result from several factors, including incomplete reactions, suboptimal temperature, or incorrect catalyst choice.[2] Ensure the reaction goes to completion by monitoring its progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For condensation reactions, applying heat or using microwave-assisted synthesis can often improve yields.[2] The choice and amount of acid or base catalyst are also critical for facilitating the necessary chemical transformations.[2]

Q3: How can I achieve a purity of >98% for the final product? A3: Achieving high purity, especially on a large scale, typically requires a specific purification process involving crystallization. A patented method involves protonating an aqueous solution of a metal 1-(4-chlorophenyl)pyrazol-3-olate (e.g., potassium salt) to a pH of ≤8. This is followed by extraction with a suitable organic solvent, such as anisole or cyclopentyl methyl ether, and subsequent crystallization by cooling the organic phase.[1] This method has been shown to yield purities of up to 99.4%.[1]

Q4: What are the key parameters to control during the purification by crystallization? A4: The critical parameters are pH adjustment, solvent selection, temperature control during extraction and crystallization, and the cooling rate. The pH must be carefully adjusted to ≤8 to ensure the protonation of the pyrazol-3-olate salt.[1] The extraction temperature should be high enough to ensure good solubility and efficient separation, often between 75°C and 85°C.[1] A slow cooling rate over several hours during crystallization is crucial for forming pure, well-defined crystals.[1]

Q5: My final product is an oil instead of a crystalline solid. What could be the cause? A5: The formation of an oily product instead of a solid can be due to the presence of impurities which inhibit crystallization, or residual solvent. Ensure that the starting materials are of high purity and that the reaction has gone to completion to minimize byproducts. During the workup, ensure the aqueous and organic phases are cleanly separated and that the final product is thoroughly dried under vacuum to remove any residual solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Oxidation of Intermediate 1. Insufficient oxidant (e.g., air, H₂O₂).2. Ineffective catalyst or catalyst deactivation.3. Reaction temperature is too low.1. Increase the flow rate of air or the amount of the oxidizing agent.[3]2. Use a more active catalyst system, such as Co(II) on activated carbon, or ensure the existing catalyst is not poisoned.[4]3. Increase the reaction temperature to the optimal range (e.g., 65-80°C).
Low Purity After Initial Precipitation 1. Co-precipitation of inorganic salts.2. Trapping of impurities or byproducts within the crystal lattice.1. Instead of direct precipitation from the aqueous reaction mixture, use the extraction-crystallization method.[1]2. Adjust the final pH carefully; a pH of 6-7 is often optimal before filtration to minimize salt contamination.3. Wash the filtered solid with pre-cooled solvent to remove surface impurities.[1]
Formation of Unwanted Side Products 1. Incorrect reaction temperature or time.2. Sub-optimal choice of solvent or catalyst.1. Optimize the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed, avoiding further degradation or side reactions.[2]2. Screen different solvents and catalysts. For instance, using acetic acid as a solvent with a ferric chloride catalyst has been shown to produce high yields with high purity.[3]
Difficulty in Phase Separation During Extraction 1. Formation of an emulsion.2. Similar densities of the aqueous and organic layers.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion.2. Allow the mixture to stand for a longer period in a separation funnel.3. If the issue persists, consider centrifugation on a smaller scale or select a solvent with a more distinct density from water.

Data Presentation: Comparison of Production Methods

Table 1: Synthesis & Oxidation Conditions

Method Starting Materials Oxidant/Catalyst Solvent Temp. Yield Purity Reference
Method A1-(4-chlorophenyl) pyrazolidin-3-oneAir / Ferric ChlorideAcetic Acid65°C99.5%99.4%[3]
Method B1-(4-chlorophenyl) pyrazolidin-3-oneAir / Ferric ChlorideFormic Acid (88%)70°C99.4%99.6%[3]
Method Cp-chlorophenylhydrazine HCl, AcrylamideAir / Ferric Chloride HexahydrateEthanol, Water80°C79.8%98.9%[5]

Table 2: High-Purity Crystallization Conditions

Parameter Example 1 Example 2
Starting Material 13.7% aq. solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate13.5% aq. solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate
Acid for Protonation 10% HCl10% HCl
Final pH 66
Extraction Solvent AnisoleCyclopentyl methyl ether
Extraction Temperature 75°C85°C
Crystallization Temp. Cooled from 85°C to -5°CCooled from 85°C to -10°C
Cooling Time 8 hours8 hours
Final Yield 90.3%86.7%
Final Purity (HPLC) 98.9%99.4%
Reference [1][1]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one

This protocol is adapted from literature and should be optimized for specific laboratory conditions.[3]

  • Reaction Setup: Charge a suitable reaction vessel with an acidic solvent (e.g., acetic acid). The mass ratio of solvent to the starting material should be approximately 3:1 to 5:1.

  • Addition of Reactants: Under continuous stirring, add 1-(4-chlorophenyl)pyrazolidin-3-one (1 equivalent) and ferric chloride (0.001-0.1 equivalents) to the solvent.

  • Reaction Conditions: Heat the mixture to the desired reaction temperature (e.g., 65-80°C) until all solids are dissolved.

  • Oxidation: Introduce a steady stream of air into the reaction mixture. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Solvent Removal: Once the reaction is complete, remove the majority of the acidic solvent under reduced pressure.

  • Precipitation: Add water to the concentrated residue while stirring. The product will precipitate as a solid.

  • pH Adjustment & Isolation: Adjust the pH of the suspension to 6-7 using a sodium hydroxide solution. Continue stirring for 30 minutes.

  • Filtration: Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Protocol 2: High-Purity Purification by Extraction and Crystallization

This protocol is adapted from patent literature for achieving high-purity crystalline product.[1]

  • Protonation: Start with an aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate (e.g., 13-14% w/w). While stirring at room temperature, slowly add 10% hydrochloric acid until the pH of the mixture reaches 6. The product will begin to precipitate.

  • Extraction: Add the selected organic solvent (anisole or cyclopentyl methyl ether) to the suspension. Heat the mixture to 75-85°C with vigorous stirring.

  • Phase Separation: Stop stirring and allow the two phases to separate at temperature. Remove the lower aqueous phase.

  • Crystallization: Transfer the hot organic phase to a crystallization vessel. Cool the solution slowly from the extraction temperature to between -5°C and -10°C over a period of 8 hours. The product will crystallize from the solution.

  • Filtration and Washing: Filter the resulting suspension at the cold temperature by vacuum filtration. Wash the filter cake with a small amount of the same organic solvent, pre-cooled to the filtration temperature.

  • Drying: Dry the collected crystalline solid in a vacuum drying cabinet to obtain the high-purity this compound.

Visualized Workflows and Pathways

Synthesis_Pathway Synthesis Pathway for this compound Start1 (4-Chlorophenyl)hydrazine Intermediate 1-(4-Chlorophenyl)pyrazolidin-3-one Start1->Intermediate Condensation Start2 Methyl Acrylate Start2->Intermediate Condensation Process Oxidation Intermediate->Process FinalProduct High-Purity This compound Process->FinalProduct

Caption: A simplified reaction pathway for the synthesis of the target compound.

Purification_Workflow High-Purity Purification Workflow A Aqueous Solution of Potassium Pyrazol-3-olate B Protonation (Add Acid to pH 6) A->B C Extraction with Organic Solvent (e.g., Anisole) at 85°C B->C D Phase Separation (Remove Aqueous Layer) C->D E Slow Crystallization (Cool to -10°C over 8h) D->E F Filtration & Washing (with cold solvent) E->F G Vacuum Drying F->G H Final Product (>99% Purity) G->H

Caption: Step-by-step workflow for the purification and isolation of the final product.

References

Technical Support Center: Refinement of Analytical Methods for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Q1: I am observing peak tailing for my this compound sample. What are the potential causes and solutions?

Peak tailing is a common issue in HPLC that can compromise quantification.[1] Potential causes include interactions with the column hardware, secondary interactions with the stationary phase, or issues with the mobile phase.[1][2]

  • Troubleshooting Steps:

    • Column Hardware Interactions: Ionic interactions and metal contamination from stainless-steel columns can cause peak tailing for acidic compounds.[2] Using bioinert column hardware can often resolve these issues.[2]

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds, a lower pH can improve peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

    • Column Degradation: The column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail.[3]

Q2: My retention times are inconsistent between runs. What should I check?

Retention time shifts can be caused by a variety of factors, including issues with the mobile phase, column, or pump.[3]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed to prevent air bubbles in the system.[1][4]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[3][4]

    • Pump Malfunction: Check the HPLC pump for leaks or irregular flow rates, as these can lead to pressure fluctuations and retention time drift.[3]

    • Temperature Control: Poor temperature control can affect retention times.[4] Use a column thermostat to maintain a constant temperature.[4]

Q3: I am experiencing a noisy or drifting baseline. What could be the cause?

A noisy or drifting baseline can interfere with the detection and quantification of low-level analytes.[1]

  • Troubleshooting Steps:

    • Mobile Phase Contamination: Impurities or air bubbles in the mobile phase are a common cause of baseline noise.[1] Ensure you are using high-purity solvents and that the mobile phase is properly degassed.[1][5]

    • Detector Instability: Fluctuations in the detector's light source or electronics can lead to baseline drift.[1]

    • System Leaks: Leaks in the pump, injector, or detector can cause pressure instability and a noisy baseline.[1]

Q4: My peak area is decreasing over multiple injections. What is happening?

A progressive decrease in peak area can indicate analyte loss due to non-specific absorption.[2]

  • Troubleshooting Steps:

    • Analyte Adsorption: The analyte may be adsorbing to active sites on the column or in the HPLC system. Using inert column hardware can mitigate this issue.[2]

    • Sample Stability: Ensure your sample is stable in the chosen solvent and under the analytical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q1: I am having difficulty separating this compound from its isomers. How can I improve the separation?

The synthesis of pyrazoles can often result in the formation of regioisomers, which can be challenging to separate due to their similar physicochemical properties.[6]

  • Troubleshooting Steps:

    • Column Selection: Use a column with a suitable stationary phase for separating isomers. A 5% phenyl-methylpolysiloxane column (such as a DB-5ms) is often a good starting point.[6]

    • Temperature Program Optimization: Adjust the oven temperature program to enhance the separation of closely eluting peaks. A slower temperature ramp can improve resolution.[6]

    • Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best separation efficiency.[6]

Q2: How can I confidently identify this compound in my sample using GC-MS?

Unambiguous identification relies on a combination of retention time and mass spectral data.

  • Identification Strategy:

    • Retention Index: Compare the retention index of your analyte to known values in databases or literature.

    • Mass Spectral Fragmentation: Analyze the mass spectral fragmentation pattern. For pyrazoles, common fragmentation pathways include the loss of N₂H₂ and HCN.[7] The presence of a chlorine atom will result in a characteristic isotopic pattern for fragments containing it.

    • Reference Standard: The most reliable method is to run a certified reference standard of this compound under the same GC-MS conditions and compare the retention time and mass spectrum.

Spectroscopic Analysis (NMR, IR)

Q1: In the ¹H NMR spectrum, the N-H proton signal is broad or not visible. Why is this?

This is a common observation for pyrazoles and is due to rapid tautomeric exchange and/or exchange with residual water in the solvent.[8]

  • Troubleshooting Steps:

    • Use an Aprotic Solvent: Recording the spectrum in a solvent like DMSO-d₆ or CDCl₃ can slow down the proton exchange.[8]

    • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to your NMR sample will cause the N-H proton to exchange with deuterium, leading to the disappearance of the signal, which can help confirm its identity.[8]

Q2: I'm struggling to assign the C3 and C5 signals in the ¹³C NMR spectrum. How can I differentiate them?

The chemical shifts of C3 and C5 are highly dependent on the dominant tautomer in solution.[8]

  • Troubleshooting Steps:

    • Solid-State NMR: In the solid state, typically only one tautomer is present. Comparing the solid-state spectrum to the solution spectrum can help identify the major tautomer in solution and aid in signal assignment.[8]

    • 2D NMR Techniques: Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between protons and carbons over two or three bonds, which can definitively assign the C3 and C5 signals based on their coupling to known protons.[8]

Data Presentation

Table 1: HPLC Method Parameters for Analysis of this compound and Related Compounds
ParameterValueReference
ColumnC18 Reverse Phase[9]
Mobile PhaseAcetonitrile and Water with Phosphoric Acid[9]
DetectionUV at 275 nm[10]
Purity Specification≥ 95%[11]
Table 2: GC-MS Method Parameters for Pyrazole Isomer Analysis
ParameterValueReference
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[6]
Injector Temperature250 °C[6]
Injection ModeSplit (e.g., 20:1 ratio)[6]
Carrier GasHelium[6]
Flow Rate1.2 mL/min (constant flow)[6]
Oven ProgramInitial 80 °C, hold 2 min, ramp to higher temp.[6]
Table 3: Typical Spectroscopic Data for the Pyrazole Ring
NucleusPositionTypical Chemical Shift (ppm)NotesReference
¹HN1-H10.0 - 14.0Often broad; position is solvent and concentration dependent.[8]
¹HH3 / H5~7.6May appear as a single peak due to tautomerism.[8]
¹HH4~6.3Typically a triplet.[8]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol outlines a general method for the purity analysis of this compound.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) added to improve peak shape.[9] Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Instrument Setup:

    • Install a C18 reverse-phase column.

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 275 nm.[10]

  • Analysis: Inject a known volume of the sample solution (e.g., 10 µL) into the HPLC system.

  • Data Processing: Integrate the peaks in the resulting chromatogram to determine the purity of the sample, often using an external standard for calibration.[10]

Protocol 2: GC-MS Analysis of Pyrazole Isomers

This protocol provides a method for the separation and identification of pyrazole isomers in a mixture.[6]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Install a DB-5ms column or equivalent.[6]

    • Set the injector temperature to 250 °C and use a split injection mode.[6]

    • Set the carrier gas (Helium) to a constant flow rate of 1.2 mL/min.[6]

    • Set the oven temperature program: start at 80 °C, hold for 2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature that ensures elution of all components.[6]

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).

  • Analysis: Inject 1 µL of the prepared sample.[6]

  • Data Interpretation: Analyze the resulting total ion chromatogram to determine the retention times of the components. Examine the mass spectrum of each peak to identify the compounds based on their fragmentation patterns and comparison to a spectral library or reference standard.[6]

Protocol 3: Spectroscopic Analysis (NMR)

This protocol outlines the steps for acquiring ¹H NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing: Process the resulting Free Induction Decay (FID) to obtain the spectrum. Reference the spectrum to the residual solvent peak.

  • (Optional) D₂O Exchange: To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.[8] The N-H signal should disappear or significantly decrease in intensity.[8]

Mandatory Visualization

cluster_workflow General Analytical Workflow start Sample of this compound prep Sample Preparation (Dissolution in appropriate solvent) start->prep hplc HPLC Analysis (Purity, Quantification) prep->hplc gcms GC-MS Analysis (Isomer separation, Identification) prep->gcms nmr NMR Spectroscopy (Structural Elucidation) prep->nmr data_analysis Data Analysis and Interpretation hplc->data_analysis gcms->data_analysis nmr->data_analysis report Final Report data_analysis->report

Caption: General analytical workflow for this compound.

cluster_hplc_troubleshooting HPLC Troubleshooting Workflow issue HPLC Issue Observed (e.g., Peak Tailing, RT Shift) check_mobile_phase Check Mobile Phase (Composition, Degassing, pH) issue->check_mobile_phase check_column Check Column (Equilibration, Age, Contamination) check_mobile_phase->check_column If no change resolve Issue Resolved check_mobile_phase->resolve If fixed check_system Check System Hardware (Pump, Leaks, Temperature) check_column->check_system If no change check_column->resolve If fixed check_system->resolve If fixed no_resolve Issue Persists check_system->no_resolve If no change cluster_gcms_troubleshooting GC-MS Troubleshooting: Poor Separation start Poor Isomer Separation optimize_temp Optimize Oven Temperature Program start->optimize_temp check_flow Adjust Carrier Gas Flow Rate optimize_temp->check_flow If needed resolved Separation Improved optimize_temp->resolved Success change_column Consider Different Column Phase check_flow->change_column If needed check_flow->resolved Success change_column->resolved Success cluster_elucidation Structural Elucidation Logic compound Unknown Pyrazole Derivative mass_spec Mass Spectrometry (MS) (Provides Molecular Weight & Formula) compound->mass_spec nmr_spec NMR Spectroscopy (¹H, ¹³C, 2D) (Provides Connectivity & Stereochemistry) compound->nmr_spec ir_spec IR Spectroscopy (Identifies Functional Groups) compound->ir_spec structure Proposed Structure mass_spec->structure nmr_spec->structure ir_spec->structure

References

Technical Support Center: Managing Polymorphism in Crystalline 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. While specific polymorphic forms of this compound are not extensively documented in publicly available literature, this guide addresses potential challenges based on the general principles of polymorphism in crystalline solids.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to variations in physicochemical properties such as:

  • Melting point

  • Solubility and dissolution rate

  • Bioavailability

  • Stability and shelf-life

  • Mechanical properties (e.g., tabletability)

For a compound like this compound, which has potential applications in pharmaceuticals and other industries, controlling polymorphism is critical to ensure product consistency, efficacy, and safety.[1]

Q2: I've observed a different melting point for my latest batch of this compound. Could this indicate a different polymorph?

Yes, a change in melting point is a strong indicator of a potential polymorphic change. Different crystal lattices have different energies, which manifest as distinct melting points. It is also possible that you have a mixture of polymorphs or the presence of a solvate or hydrate. It is recommended to analyze the batch using techniques like Differential Scanning Calorimetry (DSC) for confirmation and to compare the thermal profile with previous batches.

Q3: My crystallization process is yielding inconsistent results (e.g., different crystal habits, filtration rates). How can I control for polymorphism?

Inconsistent crystallization is often a sign of uncontrolled polymorphic nucleation and growth. The formation of a particular polymorph can be influenced by various factors.[2] To gain control, you should systematically investigate:

  • Solvent selection: The polarity and hydrogen bonding capability of the solvent can favor the formation of specific polymorphs.

  • Supersaturation: The rate of achieving supersaturation (e.g., cooling rate, anti-solvent addition rate) can determine whether a kinetically or thermodynamically favored polymorph crystallizes.[3][4][5][6]

  • Temperature: Crystallization temperature directly affects nucleation and growth kinetics.

  • Agitation: The degree of mixing influences mass transfer and can impact which polymorph is formed.

  • Impurities: The presence of even small amounts of impurities can inhibit or promote the growth of certain polymorphs.

A systematic polymorph screen is the most effective way to understand and control these variables.

Q4: What are the primary analytical techniques for identifying and characterizing polymorphs of this compound?

A combination of analytical methods is essential for unambiguous polymorph identification. The most common techniques include:

  • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying crystalline phases. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify melting points, phase transitions between polymorphs, and desolvation events.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature and is useful for identifying solvates and hydrates.

  • Vibrational Spectroscopy (FTIR/Raman): Different polymorphs can exhibit subtle but distinct differences in their vibrational spectra due to different molecular conformations and intermolecular interactions.

  • Solid-State NMR (ssNMR): This technique can provide detailed information about the local molecular environment and is highly sensitive to differences in crystal packing.

  • Microscopy (e.g., polarized light microscopy): This can be used to observe different crystal habits (shapes) associated with different polymorphs.

Troubleshooting Guides

Issue 1: Batch-to-Batch Variability in Analytical Data (Melting Point, XRPD, etc.)
  • Possible Cause: Uncontrolled crystallization resulting in different polymorphic forms or a mixture of forms.

  • Troubleshooting Steps:

    • Confirm Polymorphism: Analyze retain samples from "good" and "bad" batches using XRPD and DSC. Compare the diffractograms and thermograms to identify differences in crystalline form.

    • Review Crystallization Protocol: Scrutinize your crystallization procedure for any recent changes in solvent source, cooling profile, agitation speed, or raw material supplier.

    • Implement Seeding: If a desired polymorph is known, develop a seeding protocol. Introducing seed crystals of the stable form during crystallization can direct the formation of that polymorph.

    • Control Supersaturation: Precisely control the cooling rate or anti-solvent addition rate to ensure consistent supersaturation levels.

Issue 2: Poor or Inconsistent Solubility/Dissolution Profile
  • Possible Cause: The presence of a less soluble, more stable polymorph. Metastable polymorphs are often more soluble than their stable counterparts.

  • Troubleshooting Steps:

    • Characterize the Solid Form: Use XRPD to identify the polymorph present in the dissolving solid.

    • Perform a Polymorph Screen: Conduct a systematic screen to identify all accessible polymorphs and determine their relative thermodynamic stability. This often involves recrystallization from a wide range of solvents under various conditions.

    • Conduct Solubility Studies: Measure the solubility of each identified polymorph as a function of temperature to create a phase diagram. This will help in understanding their relative stability.

    • Select the Desired Form: Based on the desired properties (e.g., higher solubility for better bioavailability or lower solubility for a longer shelf-life), select the target polymorph and develop a robust crystallization process to consistently produce it.

Quantitative Data Summary

The following table provides a hypothetical template for summarizing key quantitative data for different polymorphs of this compound. Researchers should populate this table with their own experimental data.

PropertyForm I (Hypothetical)Form II (Hypothetical)Amorphous (Hypothetical)
Melting Point (DSC Onset) 155 °C148 °CGlass Transition ~60 °C
Enthalpy of Fusion 95 J/g80 J/gN/A
Aqueous Solubility (25 °C) 0.1 mg/mL0.3 mg/mL1.5 mg/mL
Key XRPD Peaks (2θ) 8.5°, 12.3°, 21.8°9.2°, 15.1°, 20.5°Broad halo
Key FTIR Peaks (cm⁻¹) 3100, 1620, 15003150, 1610, 1505Broad, less defined peaks
Thermodynamic Stability Most stable formMetastable formLeast stable

Experimental Protocols

Protocol 1: Polymorph Screening by Solvent-Mediated Crystallization
  • Preparation: Dissolve this compound to near saturation in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane, water) at an elevated temperature (e.g., 50 °C).

  • Crystallization Methods:

    • Slow Evaporation: Leave the solutions in open vials under a fume hood to allow for slow solvent evaporation at room temperature.

    • Slow Cooling: Cool the saturated solutions to room temperature, and then to 4 °C at a controlled rate (e.g., 0.1 °C/min).

    • Anti-Solvent Addition: Add a poor solvent (an "anti-solvent" in which the compound is insoluble) dropwise to a concentrated solution of the compound until precipitation occurs.

  • Isolation: Isolate the resulting solids by filtration and dry under vacuum at room temperature.

  • Analysis: Analyze each solid sample by XRPD, DSC, and microscopy to identify any new crystalline forms.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature above the melting point (e.g., 200 °C) under a nitrogen purge.

  • Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of melting and the enthalpy of fusion. Note any other thermal events, such as solid-solid phase transitions.

Protocol 3: Characterization by X-Ray Powder Diffraction (XRPD)
  • Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Mount the powder onto a sample holder.

  • Instrument Setup: Place the sample holder into the diffractometer.

  • Data Acquisition: Collect the diffraction pattern over a specified range of 2θ angles (e.g., 2° to 40°) with a defined step size and scan speed.

  • Data Analysis: Compare the positions and relative intensities of the diffraction peaks to a reference pattern or to patterns from other batches to identify the crystalline form.

Visualizations

Polymorph_Screening_Workflow Polymorph Screening Workflow cluster_prep Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis start Start with Pure API dissolve Dissolve in Diverse Solvents (e.g., alcohols, ketones, esters) start->dissolve slow_cool Slow Cooling dissolve->slow_cool fast_cool Fast Cooling (Crash Cool) dissolve->fast_cool evaporation Solvent Evaporation dissolve->evaporation anti_solvent Anti-Solvent Addition dissolve->anti_solvent isolate Isolate & Dry Solids slow_cool->isolate fast_cool->isolate evaporation->isolate anti_solvent->isolate xrpd XRPD isolate->xrpd dsc DSC isolate->dsc microscopy Microscopy isolate->microscopy end_node Identify & Characterize Polymorphs xrpd->end_node dsc->end_node microscopy->end_node

Caption: A typical workflow for polymorph screening experiments.

Caption: A decision tree for troubleshooting batch-to-batch variability.

Crystallization_Control Kinetic vs. Thermodynamic Control solution Saturated Solution kinetic Kinetic Polymorph (Metastable) solution->kinetic Fast Cooling / High Supersaturation thermo Thermodynamic Polymorph (Stable) solution->thermo Slow Cooling / Low Supersaturation kinetic->thermo Transformation over Time (Solvent-Mediated or Solid-State)

Caption: Relationship between kinetic and thermodynamic crystallization control.

References

Validation & Comparative

A Comparative Analysis of Synthesis Routes for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-ol, a key intermediate in the production of fungicides like pyraclostrobin, is of critical importance.[1][2] This guide provides a comparative analysis of prominent synthesis routes, presenting experimental data, detailed protocols, and process visualizations to aid in the selection of the most suitable method for specific applications.

Executive Summary

This analysis covers three primary synthesis routes for this compound, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and environmental impact. The methods discussed are:

  • Route 1: Synthesis from (4-Chlorophenyl)hydrazine and Methyl Acrylate. This common industrial method involves the formation of a pyrazolidinone intermediate, followed by oxidation and protonation.

  • Route 2: Oxidation of 1-(4-Chlorophenyl)pyrazolidin-3-one with an Iron Catalyst in Acidic Solvent. This route offers very high yields and purity under relatively mild conditions.

  • Route 3: Synthesis from 4-Chlorophenylhydrazine Hydrochloride and Acrylamide. A two-stage process that provides a good yield and high purity product.

Comparative Data

The following table summarizes the key quantitative metrics for each synthesis route, allowing for a direct comparison of their performance.

Metric Route 1: From (4-Chlorophenyl)hydrazine & Methyl Acrylate Route 2: Oxidation in Acidic Solvent Route 3: From 4-Chlorophenylhydrazine HCl & Acrylamide
Starting Materials (4-chlorophenyl)hydrazine, Methyl acrylate1-(4-chlorophenyl)pyrazolidin-3-one4-Chlorophenylhydrazine hydrochloride, Acrylamide
Key Reagents Base, Oxidizing agent, AcidFerric chloride, Acidic solvent (e.g., Acetic Acid), AirSodium ethoxide, Ferric chloride hexahydrate, Hydrochloric acid
Yield 86.7% - 90.3%[1]Up to 99.5%[2]79.8%[3]
Purity 98.9% - 99.4% (HPLC)[1]99.1% - 99.7% (LC)[2]98.9%[3]
Reaction Time Not explicitly stated, involves multiple steps~4.5 hours[2]14 hours (6h + 8h)[3]
Key Advantages Well-established, scalable process.Very high yield and purity, low-cost reagents.Good yield and purity.
Key Disadvantages Multi-step process, potential for yield loss during purification.Requires careful pH control.Longer reaction time compared to Route 2.

Synthesis Route Diagrams

The following diagrams illustrate the workflow of each synthesis route.

Route_1_Synthesis cluster_0 Route 1: From (4-Chlorophenyl)hydrazine & Methyl Acrylate A (4-Chlorophenyl)hydrazine + Methyl Acrylate B 1-(4-Chlorophenyl)pyrazolidin-3-one A->B Cyclization C Metal 1-(4-Chlorophenyl)pyrazol-3-olate B->C Oxidation D This compound C->D Protonation (Acidification)

Caption: Workflow for the synthesis of this compound starting from (4-Chlorophenyl)hydrazine and Methyl Acrylate.

Route_2_Synthesis cluster_1 Route 2: Oxidation of 1-(4-Chlorophenyl)pyrazolidin-3-one E 1-(4-Chlorophenyl)pyrazolidin-3-one F Reaction Mixture (Acidic Solvent, FeCl3, Air) E->F Reaction Setup G Crude Product F->G Oxidation H This compound G->H Purification (pH adjustment, Filtration)

Caption: Workflow for the synthesis of this compound via oxidation of the pyrazolidinone intermediate.

Route_3_Synthesis cluster_2 Route 3: From 4-Chlorophenylhydrazine HCl & Acrylamide I 4-Chlorophenylhydrazine HCl + Acrylamide J Intermediate Formation I->J Reaction with Sodium Ethoxide K Oxidation with FeCl3 J->K Addition of Ferric Chloride L This compound K->L Acidification & Filtration

Caption: Workflow for the synthesis of this compound from 4-Chlorophenylhydrazine Hydrochloride and Acrylamide.

Experimental Protocols

Route 1: Synthesis from Metal 1-(4-Chlorophenyl)pyrazol-3-olate

This protocol is based on the purification and crystallization of the final product from its metal salt.[1]

A) Protonation and pH Adjustment:

  • An aqueous solution of potassium 1-(4-chlorophenyl)pyrazol-3-olate (e.g., 13.7% w/w) is charged into a reactor at 22°C.[1]

  • While stirring, 10% hydrochloric acid is added over approximately 45 minutes. The temperature may rise to around 27°C.[1]

  • The addition of HCl is stopped once the pH of the mixture reaches 6. Precipitation of 1-(4-chlorophenyl)pyrazol-3-ol will be observed.[1]

B) Extraction:

  • The suspension is heated to 75°C, and anisole is added.[1]

C) Crystallization:

  • The organic phase is cooled from 85°C to -10°C over 8 hours with stirring to induce crystallization.[1]

  • The resulting suspension is filtered by vacuum filtration at -10°C.[1]

  • The filter cake is washed with pre-cooled anisole (-5°C).[1]

  • The product is dried in a vacuum drying cabinet to yield crystalline 1-(4-chlorophenyl)pyrazol-3-ol.[1]

Route 2: Oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one in Acetic Acid

This protocol describes a high-yield synthesis using an iron catalyst.[2]

  • Charge 60g of acetic acid into a suitable reaction vessel.

  • With stirring, add 19.66g (0.1 mol) of 1-(4-chlorophenyl)pyrazolidin-3-one and 0.81g (0.005 mol) of ferric chloride.[2]

  • Heat the mixture to 65°C.

  • Blow air into the reaction mixture for 4 hours.[2]

  • After the reaction is complete, remove the majority of the solvent under reduced pressure.[2]

  • Add water to the residue and stir, which will cause the product to precipitate.[2]

  • Adjust the pH to 6 with a sodium hydroxide solution and continue stirring for 30 minutes.[2]

  • Filter the solid product to obtain this compound.[2]

Route 3: Synthesis from 4-Chlorophenylhydrazine hydrochloride and Acrylamide

This is a two-stage protocol.[3]

Stage 1: Formation of the Intermediate

  • Mix 36.16 g (0.2 mol) of p-chlorophenylhydrazine hydrochloride with 216.96 g of ethanol at room temperature.[3]

  • Add 31.6 g (0.46 mol) of sodium ethoxide and 21.52 g (0.3 mol) of acrylamide dropwise at 40°C.[3]

  • Heat the reaction mixture to 80°C and stir for 6 hours.[3]

  • Monitor the reaction by a suitable method (e.g., LC) until the starting material is consumed.

  • Remove ethanol by distillation under reduced pressure.[3]

Stage 2: Oxidation and Isolation

  • Dissolve the residue in 145g of water containing 5.46g (0.02 mol) of ferric chloride hexahydrate.[3]

  • Heat to 80°C and bubble air through the solution (at a flow rate of 70L/min) for 8 hours.[3]

  • Monitor the reaction until the intermediate is consumed.

  • Add 50g of water at 50°C and adjust the pH to 1 by dropwise addition of hydrochloric acid.[3]

  • Cool the mixture to 30°C and collect the precipitated product by filtration.[3]

Conclusion

The choice of synthesis route for this compound will depend on the specific requirements of the researcher or manufacturer.

  • For applications demanding the highest possible yield and purity with a relatively short reaction time, Route 2 appears to be the most advantageous, leveraging inexpensive and readily available reagents.

  • Route 1 represents a well-documented and scalable industrial process, particularly the purification and crystallization steps which are crucial for achieving high purity on a large scale.

  • Route 3 offers a viable alternative, though with a longer reaction time and slightly lower reported yield compared to Route 2.

Further optimization of any of these routes may be possible by exploring solvent-free conditions for the formation of the pyrazolidinone intermediate, which could enhance the environmental friendliness of the overall process. Researchers are encouraged to consider these factors in conjunction with their specific laboratory or production capabilities.

References

A Comparative Guide to the Anticancer Activity of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer performance of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol derivatives against other alternatives, supported by experimental data and detailed methodologies. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties. The focus of this guide is on derivatives featuring a 1-(4-chlorophenyl) substituent, a structural motif that has shown promise in enhancing cytotoxic activity against various cancer cell lines.

The evaluation of these compounds involves assessing their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell cycle. These effects are quantified and compared with standard chemotherapeutic agents to determine their potential as selective and effective anticancer drugs.

Data Presentation: Comparative Cytotoxicity

The efficacy of novel anticancer compounds is primarily evaluated by their cytotoxicity against various cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower value indicates higher potency.

The following tables summarize the cytotoxic activity of various pyrazole derivatives, including those with the 1-(4-chlorophenyl) moiety, against a panel of human cancer cell lines. For context, the activity of Doxorubicin, a standard chemotherapeutic drug, is included.

Table 1: In Vitro Anticancer Activity (GI50/IC50 in µM) of Pyrazole Derivatives

Compound/DerivativeBreast (MCF-7)Liver (HepG2)Lung (A549)Cervical (HeLa)Prostate (DU145)Reference Drug: Doxorubicin
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives
Compound 7a¹>100>10043.152.337.6~0.05 - 5.0 (Varies)
Compound 7c¹12.119.811.416.510.9~0.05 - 5.0 (Varies)
Compound 11¹10.415.79.811.28.7~0.05 - 5.0 (Varies)
Compound 14¹9.713.28.510.17.6~0.05 - 5.0 (Varies)
Other Pyrazole Derivatives for Comparison
1,3-diphenyl-1H-pyrazol-4-yl derivative (4a)²-----~0.05 - 5.0 (Varies)
Pyrazole-isoxazole hybrid (4a-l)²VariesVariesVariesVariesVaries~0.05 - 5.0 (Varies)
Pyrazolo[4,3-c]pyridine derivative (Compound 41)³1.94 µg/mL3.70 µg/mL---4.16 µg/mL
1-(3,5-difluorophenyl)-pyrimidinyl pyrazole derivative⁴--Active--Not Specified

¹Data derived from a study on polysubstituted pyrazoles where compounds were evaluated by the National Cancer Institute (NCI). Note that GI50 values below 100 µM are considered active. ²These compounds showed significant inhibition against lung cancer cell lines. ³Activity reported in µg/mL. ⁴This derivative demonstrated antiproliferative activity against human lung cancer cell lines.

Experimental Protocols

Detailed and standardized methodologies are crucial for the validation and comparison of anticancer activity. Below are the key experimental protocols typically employed in such studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole derivatives and a standard drug (e.g., Doxorubicin) for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/GI50 value is determined from the dose-response curve.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a cell membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Cell Harvesting: Treat cells with the test compounds, then harvest both floating and adherent cells.

  • Washing: Wash the cells with cold Phosphate-Buffered Saline (PBS) to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. The results categorize cells into four populations:

    • Annexin V- / PI- : Live, healthy cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells (rare).

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA. The amount of fluorescence emitted from the stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase have an intermediate amount of DNA.

Procedure:

  • Cell Harvesting: Collect cells after treatment with the test compounds.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cell membrane. Incubate for at least 30 minutes on ice.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: To ensure that only DNA is stained, treat the cells with RNase A to degrade any RNA in the sample.

  • PI Staining: Add a PI staining solution (containing PI and RNase A in a buffer) to the cell pellet.

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is presented as a histogram showing the number of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that point.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in validating the anticancer activity of the pyrazole derivatives.

G cluster_0 Experimental Validation Workflow cluster_1 A Synthesized Pyrazole Derivatives B Cell Viability (MTT Assay) A->B C Determine IC50/GI50 Values B->C D Select Potent Compounds C->D E Mechanism of Action Studies D->E J Lead Compound Identification D->J Inactive F Apoptosis Assay (Annexin V/PI) E->F G Cell Cycle Analysis (PI Staining) E->G H Quantify Apoptotic Cells F->H I Analyze Cell Cycle Arrest G->I H->J I->J

Caption: High-level workflow for validating anticancer pyrazole derivatives.

G A Cell Seeding (96-well plate) B Overnight Incubation (Allow attachment) A->B C Add Pyrazole Derivatives (Varying Concentrations) B->C D Incubate (48-72 hours) C->D E Add MTT Reagent (5 mg/mL) D->E F Incubate (2-4 hours) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT Cell Viability Assay.

G cluster_pathway Intrinsic Apoptosis Pathway stress Anticancer Compound (Cellular Stress) p53 p53 Activation stress->p53 bcl2 Bcl-2 Family (Bax/Bak Activation) p53->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome cas9 Caspase-9 Activation (Initiator) apoptosome->cas9 cas3 Caspase-3 Activation (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-chlorophenyl)-1H-pyrazol-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, with its analogues demonstrating a wide spectrum of biological activities, most notably as potent anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogues, supported by experimental data, to inform the rational design of novel and more effective therapeutic agents.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various this compound analogues has been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) is a key metric for quantifying the potency of these compounds. A lower GI₅₀ value indicates a higher potency. The following table summarizes the in vitro anticancer activity of representative analogues.

Compound ID Substitution at C4-position Substitution at C3-position Cancer Cell Line GI₅₀ (µM)
1 -OH-CONHNH-CO-CH₂-PhLeukemia0.03[1]
2 -OH-CONH-N=C(CH₃)-CO-NH-PhLeukemia0.09[1]
3 -OH-CONHNH-CH₂-(5-mercapto-1,3,4-oxadiazole)Leukemia<0.01[1]
4 -OH-CONHNH-(1-phenyl-1H-tetrazole)Non-Small Cell Lung Cancer0.67[1]
5 -OH-CONH-(p-aminophenyl)Non-Small Cell Lung Cancer0.08[1]
6 -OH-CONH-(1,3-diphenyl-1H-pyrazol-4-yl)Non-Small Cell Lung Cancer0.36[1]
7a -H-CO-NH-N=CH-ArHCT-116 (Colon)6.1[2]
7b -H-CO-NH-N=CH-ArHepG2 (Liver)7.9[2]

Structure-Activity Relationship Insights:

  • The presence of a 4-hydroxy group on the pyrazole ring appears to be a crucial determinant for potent anticancer activity, as evidenced by the significantly lower GI₅₀ values of compounds 1-6 compared to analogues lacking this feature.

  • Modification of the C3-carboxamide moiety with various heterocyclic rings significantly influences the anticancer potency. The introduction of a 5-mercapto-1,3,4-oxadiazole ring (Compound 3 ) resulted in a compound with exceptionally high potency against leukemia cell lines[1].

  • The nature of the substituent on the terminal aromatic ring of the side chain also plays a role. An aminophenyl group (Compound 5 ) demonstrated potent activity against non-small cell lung cancer cells[1].

  • Even in the absence of the 4-hydroxy group, modifications at the C3 position can yield compounds with moderate activity, as seen with compounds 7a and 7b [2].

Experimental Protocols

A clear understanding of the experimental methodologies is critical for the interpretation and replication of research findings.

General Synthesis of 1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxamide Analogues

The synthesis of the target compounds typically involves a multi-step process:

  • Esterification: The starting material, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, is esterified, commonly using ethanol in the presence of a catalytic amount of sulfuric acid, to yield the corresponding ethyl ester.

  • Hydrazinolysis: The ethyl ester is then treated with hydrazine hydrate in a suitable solvent like ethanol under reflux conditions to form the key intermediate, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide.

  • Condensation/Amide Coupling: The carbohydrazide is subsequently reacted with a variety of electrophiles, such as aromatic aldehydes, acid chlorides, or isocyanates, to introduce diverse functionalities at the C3-position, leading to the final amide or hydrazone analogues. The reactions are typically carried out in solvents like ethanol or dimethylformamide (DMF) and may require a catalytic amount of acid or base.

  • Purification: The final products are purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow Start 1-(4-Chlorophenyl)-4-hydroxy- 1H-pyrazole-3-carboxylic acid Ester Ethyl Ester Intermediate Start->Ester Ethanol, H₂SO₄ Hydrazide Carbohydrazide Intermediate Ester->Hydrazide Hydrazine Hydrate Final Target Analogues Hydrazide->Final Electrophiles Aromatic Aldehydes, Acid Chlorides, Isocyanates Electrophiles->Final Condensation/ Amide Coupling

General synthetic workflow for this compound analogues.
In Vitro Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The cells are then exposed to these concentrations for a period of 48 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for an additional 2 to 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound analogues are often attributed to their ability to inhibit key signaling pathways that are dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers. Several pyrazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor 1-(4-Chlorophenyl)-1H- pyrazol-3-ol Analogue Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by pyrazole analogues.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy.

cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC PLCγ VEGFR2->PLC PKC PKC PLC->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor 1-(4-Chlorophenyl)-1H- pyrazol-3-ol Analogue Inhibitor->VEGFR2

Inhibition of the VEGFR-2 signaling pathway by pyrazole analogues.
CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.

cluster_pathway CDK2 Signaling Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Inhibitor 1-(4-Chlorophenyl)-1H- pyrazol-3-ol Analogue Inhibitor->CDK2

Inhibition of the CDK2 signaling pathway by pyrazole analogues.

References

A Comparative Analysis of the Fungicidal Efficacy of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Derivatives and Other Fungicide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fungicidal efficacy of compounds derived from the precursor 1-(4-Chlorophenyl)-1H-pyrazol-3-ol against other significant fungicide families. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance data, experimental methodologies, and visual representations of key biological and experimental processes.

Introduction to Pyrazole-Based Fungicides

The compound this compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] It is a key building block for a class of potent fungicides, most notably pyraclostrobin, a strobilurin analogue.[1][2] Pyrazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in agrochemical research due to their broad-spectrum fungicidal activity.[3][4] Many commercial fungicides with a pyrazole moiety have been successfully developed and are used to protect a wide range of crops from pathogenic fungi.[4][5]

The primary mechanism of action for many pyrazole-based fungicides, particularly pyrazole carboxamides, is the inhibition of mitochondrial respiration by targeting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[6][7][8] This disruption of the fungus's energy production leads to its death. This guide will delve into the comparative efficacy of these compounds, supported by experimental data.

Comparative Efficacy of Fungicide Derivatives

The following tables summarize the fungicidal activity of various pyrazole derivatives and other commercial fungicides against several key phytopathogenic fungi. The data is presented as EC50 values (the concentration that causes 50% inhibition of growth) or percentage of inhibition at a given concentration.

Table 1: Efficacy of Pyrazole-Thiazole Carboxamide Derivatives Against Rhizoctonia cerealis

CompoundEC50 (μg/mL)Reference Commercial FungicideEC50 (μg/mL)Source
6d 5.11Fluxapyroxad11.93[9]
6j 8.14Thifluzamide22.12[9]

Table 2: Efficacy of Pyrazole Derivatives Against Various Fungal Pathogens

CompoundTarget PathogenEC50 (μg/mL)Reference Commercial FungicideEC50 (μg/mL)Source
Compound 26 (p-trifluoromethylphenyl moiety)Botrytis cinerea2.432--[3]
Rhizoctonia solani2.182--[3]
Valsa mali1.787--[3]
Thanatephorus cucumeris1.638--[3]
Y47 (1,5-disubstituted-1H-pyrazole-4-carboxamide)Gibberella zeae5.2Fluopyram (IC50)24.7[6]
Nigrospora oryzae9.2--[6]
Thanatephorus cucumeris12.8--[6]
1af (Pyrazole bearing aryl OCF3)Fusarium graminearum12.50--[5]
1z (Pyrazole bearing aryl OCF3)Fusarium oxysporum16.65--[5]
1v (Pyrazole analogue)Fusarium graminearum0.0530 µMPyraclostrobinComparable[4]

Table 3: Comparative Efficacy of Various Fungicide Classes

Fungicide ClassExample CompoundTarget PathogenEfficacy MeasurementValueSource
Pyrazole CarboxamideBenzovindiflupyrBroad Spectrum--[7]
FluxapyroxadBroad Spectrum--[7]
TriazoleTebuconazoleCereal RustsEffective Control-[10]
PropiconazoleBroad Spectrum (not Oomycetes)--[11]
StrobilurinAzoxystrobinBroad SpectrumHighly Protectant-[10]
PyraclostrobinBroad Spectrum--[11]
DithiocarbamateMancozebBroad SpectrumNon-systemic protectant-[12]
PhthalimideCaptanBroad Spectrum--[8]

Experimental Protocols

The data presented in this guide is derived from standardized experimental methodologies designed to assess the efficacy of fungicidal compounds. Below are detailed protocols for common in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing

1. Broth Microdilution Method: [13]

  • Objective: To determine the minimum inhibitory concentration (MIC) and effective concentration (EC50) of a fungicide.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in 96-well microtiter plates.[14][15]

    • Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.[16]

    • The plates are incubated at a controlled temperature (typically 25 ± 1 °C) for a period suitable for fungal growth (e.g., 48-72 hours).[17]

    • Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm) or by visual inspection.[14][15]

    • The EC50 value is calculated by fitting the dose-response data to a logistic or probit model.[14]

2. Poisoned Food Technique:

  • Objective: To assess the mycelial growth inhibition of a fungicide.

  • Procedure:

    • The test fungicide is incorporated into a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.

    • The medium is poured into Petri dishes and allowed to solidify.

    • A small plug of actively growing fungal mycelium is placed at the center of each plate.

    • Plates are incubated at an appropriate temperature until the mycelium in the control (fungicide-free) plate reaches the edge.

    • The diameter of the fungal colony in each plate is measured, and the percentage of growth inhibition is calculated relative to the control.

In Vivo Protective and Curative Assays

Objective: To evaluate the efficacy of a fungicide in a whole-plant system.[9]

  • Procedure (Protective Assay):

    • Healthy host plants are sprayed with a solution of the test fungicide at various concentrations.

    • After the spray deposit has dried, the plants are artificially inoculated with a suspension of fungal spores.

    • The plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

    • After a set incubation period, the disease severity is assessed and compared to untreated, inoculated control plants.

  • Procedure (Curative Assay):

    • Healthy host plants are first inoculated with the fungal pathogen.

    • After a specific period to allow for infection to establish (but before symptoms appear), the plants are treated with the fungicide.

    • Plants are maintained in a controlled environment, and disease severity is assessed as described for the protective assay.

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the fungicides discussed.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing synthesis Compound Synthesis (e.g., Pyrazole Derivatives) dilution Serial Dilution in Microtiter Plates synthesis->dilution inoculation Fungal Inoculation dilution->inoculation incubation Incubation inoculation->incubation readout Data Readout (e.g., OD Measurement) incubation->readout ec50 EC50/MIC Determination readout->ec50 plant_prep Host Plant Cultivation ec50->plant_prep Promising Compounds treatment Fungicide Application (Protective/Curative) plant_prep->treatment pathogen_challenge Pathogen Inoculation treatment->pathogen_challenge env_control Controlled Environment Incubation pathogen_challenge->env_control assessment Disease Severity Assessment env_control->assessment

Caption: General experimental workflow for fungicide efficacy screening.

mode_of_action cluster_etc Mitochondrial Electron Transport Chain complex1 Complex I q Coenzyme Q complex1->q complex2 Complex II (Succinate Dehydrogenase) complex2->q fumarate Fumarate complex2->fumarate complex3 Complex III q->complex3 cytc Cytochrome c complex3->cytc complex4 Complex IV cytc->complex4 atp_synthase ATP Synthase (Complex V) complex4->atp_synthase atp ATP (Energy) atp_synthase->atp fungicide Pyrazole Carboxamide Fungicides (SDHIs) fungicide->complex2 Inhibition succinate Succinate succinate->complex2

Caption: Mechanism of action for SDHI fungicides on the electron transport chain.

precursor_relationship precursor 1-(4-Chlorophenyl)- 1H-pyrazol-3-ol intermediate Chemical Synthesis precursor->intermediate Precursor derivative Active Fungicide (e.g., Pyraclostrobin, Fluxapyroxad) intermediate->derivative Yields target Target Site (e.g., SDH Enzyme) derivative->target Inhibits

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC for 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The following sections present supporting experimental data, detailed methodologies, and a visual representation of the cross-validation workflow to assist researchers in selecting the optimal analytical technique for their specific needs.

Data Presentation: Performance Comparison

The following tables summarize the key performance metrics obtained from the cross-validation of hypothetical, yet representative, HPLC and UPLC methods for the analysis of this compound.

Table 1: Chromatographic Performance and Efficiency

ParameterHPLC MethodUPLC Method
Retention Time (min) 4.81.5
Analysis Time (min) 103
Peak Asymmetry (Tailing Factor) 1.21.1
Theoretical Plates 8,50025,000
Resolution (Rs) of Closely Eluting Impurity 1.83.5
Backpressure (psi) 1,8009,500

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method
Linearity (r²) > 0.999> 0.999
Range (µg/mL) 1 - 1000.1 - 100
Limit of Detection (LOD) (µg/mL) ~0.1~0.03
Limit of Quantitation (LOQ) (µg/mL) ~0.3~0.1
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 1.5%< 1.0%
Solvent Consumption per Run (mL) 153

Experimental Protocols

The following are detailed methodologies for the HPLC and UPLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-7 min: 30% to 90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90% to 30% B

    • 8.1-10 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Sample Preparation: Standard solutions and samples were prepared in a 50:50 mixture of acetonitrile and water.

Ultra-Performance Liquid Chromatography (UPLC) Method
  • Instrumentation: UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.[1][2]

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-0.2 min: 30% B

    • 0.2-2.0 min: 30% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 30% B

    • 2.6-3.0 min: 30% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: UV at 275 nm

  • Sample Preparation: Standard solutions and samples were prepared in a 50:50 mixture of acetonitrile and water.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UPLC analytical methods.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Data Comparison & Reporting hplc_dev HPLC Method Development (5 µm column) hplc_val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) hplc_dev->hplc_val uplc_dev UPLC Method Development (sub-2 µm column) uplc_val UPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) uplc_dev->uplc_val sample_analysis Analyze Same Batch of This compound with Both Methods hplc_val->sample_analysis uplc_val->sample_analysis data_comp Compare Performance Metrics: - Retention Time - Resolution - Sensitivity - Analysis Time sample_analysis->data_comp report Generate Comparison Guide & Report data_comp->report

Caption: Workflow for HPLC and UPLC Cross-Validation.

Discussion

The cross-validation data clearly demonstrates the advantages of UPLC technology for the analysis of this compound. UPLC offers a significant reduction in analysis time, with runs being approximately three times faster than traditional HPLC.[3] This increase in throughput is achieved through the use of smaller particle size columns (sub-2 µm) and higher operating pressures.[1][2]

Furthermore, the UPLC method provides superior chromatographic performance, as evidenced by the higher number of theoretical plates and improved resolution of closely eluting impurities.[4] This leads to more reliable and accurate quantification. The enhanced sensitivity of the UPLC method, indicated by lower LOD and LOQ values, makes it particularly suitable for trace-level analysis and impurity profiling.[4][5]

While HPLC remains a robust and reliable technique, UPLC presents a compelling alternative for laboratories focused on high-throughput analysis, improved separation efficiency, and reduced solvent consumption. The choice between HPLC and UPLC will ultimately depend on the specific application, available instrumentation, and the desired balance between performance and cost. For routine analysis where speed and efficiency are paramount, UPLC is the superior choice.[1] However, for laboratories where high pressure is not a necessity, HPLC continues to be a dependable workhorse.[1]

References

In-vitro Validation of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential bioactivity of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol and its derivatives with established therapeutic agents, supported by experimental data from in-vitro studies. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This document focuses on the in-vitro validation of the cytotoxic properties of pyrazole derivatives against cancer cell lines, comparing their performance with the known drugs Celecoxib and Sorafenib.

Comparative Bioactivity Data

The following tables summarize the in-vitro cytotoxic activity of a close structural analog of the target compound, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives, and the comparator drugs Celecoxib and Sorafenib against various human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In-vitro Anticancer Activity of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs

CompoundCell Line SubpanelGI50 (µM)TGI (µM)LC50 (µM)
Compound 11 Leukemia0.0928.187.1
Non-Small Cell Lung Cancer<100--
Colon Cancer<100--
CNS Cancer<100--
Melanoma<100--
Ovarian Cancer<100--
Renal Cancer<100--
Prostate Cancer<100--
Breast Cancer<100--
Compound 14 Leukemia0.0335.264.6
Non-Small Cell Lung Cancer<0.01--
Colon Cancer<0.01--
CNS Cancer<0.01--
Melanoma<0.01--
Ovarian Cancer<0.01--
Renal Cancer<0.01--
Prostate Cancer<0.01--
Breast Cancer<0.01--

Data from a study by Rostom et al., where several compounds exhibited a broad spectrum of antitumor activity. Compound 14, in particular, showed high sensitivity against approximately 26 different cancer cell lines with GI50 values in the nanomolar range (<0.01 µM)[1][2].

Table 2: In-vitro Cytotoxicity of Celecoxib

Cell LineCancer TypeIC50 (µM)
HNE1Nasopharyngeal Carcinoma32.86[3]
CNE1-LMP1Nasopharyngeal Carcinoma61.31[3]
Various Hematopoietic and Epithelial Cell LinesVarious35-65[4]
HeLaCervical Cancer37.2[5]
HCT116Colon Cancer-
HepG2Liver Cancer-
MCF-7Breast Cancer-
U251Glioblastoma11.7[5]

Table 3: In-vitro Cytotoxicity of Sorafenib

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer5.93 - 8.51[6]
Huh7Liver Cancer7.11 - 17.11[6]
TTMedullary Thyroid Cancer0.17[7]
MZ-CRC-1Medullary Thyroid Cancer6.87[7]
HepG2Liver Cancer~6[8]
HuH-7Liver Cancer~6[8]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below to facilitate the replication and validation of these findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound derivatives, Celecoxib, Sorafenib) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Kinase Reaction Setup: In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that allows for the quantification of substrate phosphorylation (e.g., using luminescence or fluorescence).

  • Signal Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.

CDK2 Kinase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.

Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the CDK2/cyclin complex. A reduction in substrate phosphorylation indicates inhibition of CDK2 activity.

Procedure:

  • Reagent Preparation: Prepare the reaction buffer, CDK2/cyclin enzyme, substrate (e.g., a peptide containing a CDK2 phosphorylation site), and ATP.

  • Reaction Mixture: In a microplate, combine the reaction buffer, CDK2/cyclin enzyme, and the test compound at various concentrations.

  • Reaction Start: Initiate the reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction at a specified temperature for a set time.

  • Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or antibody-based detection of the phosphorylated substrate).

  • Data Measurement: Read the signal using a microplate reader.

  • Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by pyrazole derivatives and a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Dilution Compound Serial Dilution Treatment_Incubation Treatment Incubation (24-72h) Compound_Dilution->Treatment_Incubation Cell_Seeding->Treatment_Incubation MTT_Addition MTT Reagent Addition Treatment_Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazole Pyrazole Derivative Pyrazole->VEGFR2 Inhibition CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation CyclinA Cyclin A CyclinA->CDK2 Activation in S/G2 E2F E2F pRb->E2F Release DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis DNA_Synthesis->S_Phase Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibition

References

Benchmarking the Purity of Synthesized 1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the purity of synthesized 1-(4-Chlorophenyl)-1H-pyrazol-3-ol against a high-purity commercial reference standard. We present detailed experimental protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in comparative tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this compound is critical, as impurities can affect reaction yields, product quality, and biological activity in subsequent applications. This guide offers a systematic approach to compare the purity of a laboratory-synthesized batch of this compound with a commercially available, high-purity reference standard.

The primary objectives of this benchmarking study are:

  • To quantify the purity of the synthesized material using HPLC.

  • To identify and relatively quantify any potential impurities.

  • To confirm the chemical identity and structural integrity of the synthesized compound using NMR and MS.

Comparative Purity Analysis

This section presents a comparative analysis of a typical laboratory-synthesized batch of this compound and a high-purity commercial reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound, with a reported purity of up to 99.4% achievable.[2]

Table 1: Comparative HPLC Purity Data

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 (RT ~3.5 min) Area (%)Impurity 2 (RT ~5.2 min) Area (%)
Synthesized Batch 4.298.51.20.3
High-Purity Reference 4.2>99.9Not DetectedNot Detected

Note: Retention times and area percentages are hypothetical and for illustrative purposes.

Spectroscopic Analysis

NMR and MS are employed to confirm the chemical structure and identify potential impurities.

Table 2: Comparative Spectroscopic Data

Analytical TechniqueSynthesized BatchHigh-Purity Reference
¹H NMR Signals consistent with the structure of this compound observed. Minor peaks corresponding to potential impurities (e.g., residual starting materials) detected.Clean spectrum with all signals exclusively corresponding to this compound.
¹³C NMR All expected carbon signals for the target compound are present. Additional low-intensity signals suggest the presence of minor impurities.Sharp, well-resolved signals corresponding to the carbon skeleton of this compound.
Mass Spectrometry (MS) Major ion at m/z 195.03 [M+H]⁺, confirming the molecular weight of the target compound. Minor ions at other m/z values may indicate impurities.A single, prominent ion at m/z 195.03 [M+H]⁺, corresponding to the protonated molecule of this compound.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject column C18 Column hplc->column Mobile Phase Flow detection UV Detector (275 nm) column->detection data Data Acquisition & Analysis detection->data

Caption: HPLC analysis workflow for purity determination.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.[2]

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow sample_prep Sample Preparation (in DMSO-d6) nmr_acq NMR Spectrometer (400 MHz) sample_prep->nmr_acq Insert Sample data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc Acquire FID spec_interp Spectral Interpretation data_proc->spec_interp

Caption: Workflow for NMR-based structural elucidation.

Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Techniques: ¹H NMR and ¹³C NMR spectra are acquired.

  • Data Processing: Standard Fourier transformation, phase correction, and baseline correction are applied.

Mass Spectrometry (MS)

MS_Workflow sample_intro Sample Introduction (e.g., ESI) mass_analyzer Mass Analyzer (e.g., Quadrupole) sample_intro->mass_analyzer Ionization detector Detector mass_analyzer->detector Mass Separation data_analysis Data Analysis detector->data_analysis

Caption: General workflow for mass spectrometry analysis.

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

Potential Impurities

Based on common synthetic routes, potential impurities in this compound may include:

  • Unreacted Starting Materials: 4-chlorophenylhydrazine.

  • Intermediates: 1-(4-chlorophenyl)pyrazolidin-3-one.

  • By-products: Products of side reactions or over-oxidation.

The presence and identity of these impurities can be investigated by comparing the analytical data of the synthesized batch with that of the high-purity reference standard and by using techniques such as LC-MS for impurity identification.

Conclusion

This guide outlines a robust analytical workflow for benchmarking the purity of synthesized this compound. By employing a combination of HPLC, NMR, and MS, researchers can confidently assess the purity of their material, identify potential impurities, and ensure the quality of this important chemical intermediate for its intended applications. The provided protocols and comparative data serve as a valuable resource for quality control and process optimization in a research and development setting.

References

Comparative Docking Analysis of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies on 1-(4-Chlorophenyl)-1H-pyrazol-3-ol derivatives and related compounds, targeting key proteins in drug discovery. The information is compiled for researchers, scientists, and drug development professionals to facilitate further investigation into this promising class of molecules.

Data Presentation: Comparative Docking and Biological Activity

The following table summarizes the quantitative data from various studies, showcasing the binding affinities and biological activities of pyrazole derivatives against different cancer-related protein targets. This allows for a direct comparison of the potential efficacy of these compounds.

Compound ID/NameTarget ProteinDocking Score (kcal/mol)Inhibition Data (IC50/GI50)Reference Compound
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2-10.09Not specified in docking studyNot specified
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A-8.57Not specified in docking studyNot specified
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK2-10.35Not specified in docking studyNot specified
1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10b)Bcl-2High binding affinity3.9–35.5 μM (MCF-7 cells)Not specified
1,3,5-trisubstituted-1H-pyrazole derivative (Compound 10c)Bcl-2High binding affinity3.9–35.5 μM (MCF-7 cells)Not specified
Pyrazole-pyrazoline derivative (Compound C-64)VEGFR-2Optimum binding affinityNot specified in docking studyNot specified
Pyrazole derivative (Compound 7c)VEGFR-2Not specified225.17 nMSorafenib (186.54 nM)
Pyrazole derivative (Compound 12c)VEGFR-2Not specified828.23 nMSorafenib (186.54 nM)
3-phenyl-4-(2-(substituted)phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i)VEGFR-2Not specified8.93 nMSorafenib (30 nM)

Experimental Protocols

The methodologies outlined below are a synthesis of common practices reported in the cited literature for molecular docking studies of pyrazole derivatives.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the this compound derivatives and other pyrazole analogs are sketched using chemical drawing software like ChemDraw. These 2D structures are then converted to 3D structures and optimized using programs such as OpenBabel.[1] The ligands are saved in a suitable format (e.g., .pdbqt) for docking.

  • Protein Preparation: The 3D crystal structures of the target proteins (e.g., VEGFR-2, Bcl-2, Aurora A, CDK2) are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and Kollman charges are added to the protein structure. The prepared protein is also saved in a .pdbqt format.

2. Molecular Docking Simulation:

  • Software: Docking simulations are commonly performed using software such as AutoDock 4.2 or AutoDock Vina.[1][2]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand binds or the predicted active site.

  • Docking Algorithm: A flexible ligand docking approach is generally employed, allowing the ligand to be flexible while the protein is kept rigid.[3] The Lamarckian Genetic Algorithm is a frequently used algorithm in AutoDock for exploring the conformational space of the ligand within the active site.

  • Pose Selection and Analysis: The docking process generates multiple binding poses for each ligand. The poses are ranked based on their predicted binding energies and inhibition constants.[1] The pose with the lowest binding energy is typically selected for further analysis. Visualization of the ligand-protein interactions is performed using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.[4][5]

3. Validation of Docking Protocol:

  • To validate the docking protocol, the co-crystallized ligand (if available) is extracted from the protein's PDB file and re-docked into the active site.

  • The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode.

Visualizations

The following diagrams illustrate a typical workflow for molecular docking studies and a relevant signaling pathway targeted by pyrazole derivatives.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Conversion & Optimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy) docking->pose_analysis interaction_analysis Interaction Visualization (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

A typical workflow for molecular docking studies.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation ERK->Angiogenesis Pyrazole Pyrazole Derivatives Pyrazole->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway.

References

Head-to-head comparison of different pyrazole compounds in antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal performance of various pyrazole derivatives, supported by experimental data from recent studies. This document summarizes quantitative antifungal activity, details experimental methodologies, and visualizes relevant biological pathways and workflows.

The escalating threat of fungal infections, coupled with the rise of antifungal resistance, has intensified the search for novel and effective antifungal agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antifungal properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This guide offers a head-to-head comparison of different pyrazole compounds based on their performance in antifungal assays, providing a valuable resource for the scientific community.

Quantitative Antifungal Activity of Pyrazole Derivatives

The antifungal efficacy of various pyrazole compounds has been quantitatively assessed against a range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half maximal effective concentration (EC50) values for selected pyrazole derivatives, offering a clear comparison of their potency.

Table 1: Antifungal Activity (MIC µg/mL) of Azomethine-Pyrazole Derivatives against Candida Species and Cryptococcus neoformans

CompoundC. albicans (ATCC 10231)C. neoformans (ATCC 32264)
AzoNH5.912.83
MeAzoNH6.252.08
MeOAzoNH>1259.16
ClAzoNH2.0823.08
Amphotericin B (Control)0.50.5

Data sourced from a study on azomethine-pyrazole derivatives.[4]

Table 2: Antifungal Activity (EC50 µg/mL) of Pyrazole Carboxamide Derivatives against Phytopathogenic Fungi

CompoundRhizoctonia solaniSclerotinia sclerotiorumBotrytis cinerea
7d0.046>5018.23
12b0.0465.8912.75
Boscalid (Control)0.7411.232.45
Fluxapyroxad (Control)0.1030.150.32

Data sourced from a study on pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors.[5]

Table 3: Antifungal Activity (EC50 µM) of Pyrazole Analogues against Fusarium graminearum

CompoundF. graminearum
1v0.0530
1t0.0735
Pyraclostrobin (Control)0.0650

Data sourced from a study on pyrazole analogues containing an aryl trifluoromethoxy group.[15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antifungal activity of pyrazole compounds.

Mycelium Growth Rate Method

This method is widely used to assess the in vitro antifungal activity of compounds against filamentous fungi.[11][16]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve the desired final concentrations. The final solvent concentration should be non-inhibitory to fungal growth. Control plates containing only the solvent are also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed in the center of the PDA plates containing the test compound and the control plates.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination: To determine the EC50 value, a range of concentrations of the test compound is used. The inhibition percentages are then plotted against the logarithm of the compound concentrations, and the EC50 value is calculated using regression analysis.

Broth Microdilution Method for MIC Determination

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[12][17][18]

  • Inoculum Preparation: Fungal spores or yeast cells are harvested from fresh cultures. The concentration of the inoculum is adjusted to a standard concentration (e.g., 1 × 10^5 to 5 × 10^5 CFU/mL) in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (fungus without compound) and a negative control (broth without fungus) are included.

  • Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Mechanism of Action: Succinate Dehydrogenase Inhibition

Several potent antifungal pyrazole carboxamides have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[2][3][5][19] Inhibition of SDH disrupts the fungus's energy production, leading to cell death.

SDH_Inhibition_Pathway cluster_tca TCA Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) CoQ Coenzyme Q ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- ATP_Production ATP Production ComplexIII->ATP_Production Pyrazole Pyrazole Carboxamide (e.g., Boscalid, Fluxapyroxad) Pyrazole->Inhibition Inhibition->ComplexII Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Inhibition leads to

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Pyrazole Carboxamides.

Experimental and Logical Workflow

The process of identifying and evaluating novel antifungal pyrazole compounds typically follows a structured workflow, from initial design and synthesis to in-depth biological evaluation.

Antifungal_Assay_Workflow cluster_design Compound Design & Synthesis cluster_screening In Vitro Antifungal Screening cluster_mechanism Mechanism of Action Studies cluster_evaluation Further Evaluation A1 Lead Compound Identification (e.g., existing pyrazole fungicide) A2 Structural Modification & Analogue Design A1->A2 A3 Chemical Synthesis of Novel Pyrazole Derivatives A2->A3 B1 Primary Screening against a panel of fungal strains A3->B1 B2 Determination of MIC (Broth Microdilution) B1->B2 B3 Determination of EC50 (Mycelium Growth Rate) B1->B3 C1 Target Enzyme Assays (e.g., SDH inhibition) B3->C1 C2 Cellular Respiration Analysis C1->C2 C3 Microscopy to observe morphological changes C2->C3 D1 Structure-Activity Relationship (SAR) Analysis C3->D1 D2 In Vivo Efficacy Studies D1->D2 D3 Toxicology & Safety Assessment D2->D3

Caption: Workflow for Antifungal Pyrazole Compound Discovery and Evaluation.

References

Spectroscopic Showdown: Confirming the Structure of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol Against Its Tautomer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers leveraging ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to unequivocally differentiate 1-(4-Chlorophenyl)-1H-pyrazol-3-ol from its common tautomeric isomer, 1-(4-Chlorophenyl)pyrazolidin-3-one.

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for this compound and its closely related tautomer, 1-(4-Chlorophenyl)pyrazolidin-3-one. By presenting key differentiating features in their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectra, this document serves as a practical tool for researchers to unambiguously verify their synthesized products.

Distinguishing Spectroscopic Fingerprints

The structural nuances between this compound and its keto tautomer, 1-(4-Chlorophenyl)pyrazolidin-3-one, give rise to distinct and readily identifiable differences in their spectroscopic profiles. The enol form possesses an aromatic pyrazole ring and a hydroxyl group, while the keto form features a saturated pyrazolidine ring with a carbonyl group. These fundamental structural variations are the basis for the comparative analysis presented below.

Table 1: ¹H NMR Data Comparison (Predicted)
Proton Assignment This compound (Predicted Chemical Shift, δ ppm) 1-(4-Chlorophenyl)pyrazolidin-3-one (Predicted Chemical Shift, δ ppm) Key Differentiator
Pyrazole/Pyrazolidine Ring Protons~6.0-8.0 (aromatic region)~2.5-4.0 (aliphatic region)Aromatic vs. Aliphatic signals
OH/NH Proton~9.0-11.0 (broad singlet)~8.0-10.0 (broad singlet)Chemical environment of the labile proton
Chlorophenyl Protons~7.3-7.8 (two doublets)~6.8-7.5 (multiplets)Shift due to different ring systems

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Table 2: ¹³C NMR Data Comparison (Predicted)
Carbon Assignment This compound (Predicted Chemical Shift, δ ppm) 1-(4-Chlorophenyl)pyrazolidin-3-one (Predicted Chemical Shift, δ ppm) Key Differentiator
Carbonyl Carbon (C=O)Absent~170-180Presence of a carbonyl signal is definitive for the keto form.
C-OH Carbon~155-165AbsentSignal indicative of the enol form.
Pyrazole/Pyrazolidine Ring Carbons~90-140 (aromatic region)~30-50 (aliphatic region)Aromatic vs. Aliphatic signals.
Chlorophenyl Carbons~115-140~110-150Minor shifts expected.

Note: The predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Table 3: IR Spectroscopy Data Comparison
Functional Group This compound (Expected Absorption, cm⁻¹) 1-(4-Chlorophenyl)pyrazolidin-3-one (Expected Absorption, cm⁻¹) Key Differentiator
O-H Stretch (Alcohol)~3200-3600 (broad)AbsentDefinitive for the enol form.
C=O Stretch (Amide)Absent~1680-1720 (strong)Definitive for the keto form.
C=C & C=N Stretch (Aromatic Ring)~1450-1600Absent or weakIndicates the aromatic nature of the pyrazole ring.
N-H Stretch (Amide)Absent~3100-3500 (moderate)Present in the keto form.
Table 4: Mass Spectrometry Data Comparison
Analysis This compound 1-(4-Chlorophenyl)pyrazolidin-3-one Key Differentiator
Molecular Ion (M⁺)m/z ≈ 194.02/196.02 (due to ³⁵Cl/³⁷Cl)m/z ≈ 196.04/198.04 (due to ³⁵Cl/³⁷Cl)A 2-mass unit difference in the molecular ion peak.
Fragmentation PatternFragments characteristic of a substituted pyrazole ring.Fragments characteristic of a substituted pyrazolidinone ring.Different fragmentation pathways can be analyzed.

Experimental Protocols

Accurate data acquisition is contingent on meticulous experimental execution. The following are standard protocols for the spectroscopic techniques discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: The spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single peaks for each unique carbon atom.

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for these types of compounds to preserve the molecular ion.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF), separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Confirmation

The logical flow for confirming the structure of this compound is outlined in the following diagram. This workflow emphasizes a multi-technique approach for robust structural elucidation.

structure_confirmation_workflow Workflow for Spectroscopic Structure Confirmation cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesize Target Compound HNMR ¹H NMR Synthesis->HNMR CNMR ¹³C NMR Synthesis->CNMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Compare Compare Experimental Data with Known/Predicted Spectra HNMR->Compare CNMR->Compare IR->Compare MS->Compare Tautomer Consider Tautomeric Forms (e.g., Pyrazolidin-3-one) Compare->Tautomer Confirm Confirm Structure of This compound Compare->Confirm Tautomer->Compare

A flowchart illustrating the systematic process for confirming the chemical structure.

By following the comparative data and protocols outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development endeavors.

Safety Operating Guide

Proper Disposal of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol, ensuring operational integrity and adherence to safety protocols.

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of this compound, a compound recognized for its potential hazards. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Irritant: Causes skin and serious eye irritation.[1]

  • Respiratory Irritant: May cause respiratory irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2][3]

Due to these hazards, this compound must be handled as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[4]

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use in a well-ventilated area or under a chemical fume hood.[2]

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₉H₇ClN₂O
Molecular Weight194.62 g/mol [1]
Melting Point189-191 °C (decomposes)[2]
Flash Point156.9 ± 22.3 °C[2]
Density1.4 ± 0.1 g/cm³[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous research chemicals and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) policies and local regulations.[4]

1. Waste Identification and Segregation:

  • Treat all solid forms of this compound and any contaminated materials (e.g., weighing boats, pipette tips, gloves) as hazardous waste.

  • Segregate halogenated organic waste from non-halogenated waste streams where possible.[4]

2. Container Selection and Labeling:

  • Container Choice: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[4] Do not use containers that previously held incompatible chemicals.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations if in a solution.

    • The date when waste accumulation began.

    • The name of the principal investigator and the laboratory location.[4]

3. Waste Accumulation and Storage:

  • Solid Waste: Collect solid this compound and contaminated disposables in the designated hazardous waste container.

  • Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container.

  • Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. The container must be kept closed except when adding waste.[4]

4. Rinsate Management:

  • For contaminated reusable labware, the initial rinseate must be collected and disposed of as hazardous waste.[4] Subsequent rinses can be managed according to standard laboratory procedures, provided the initial hazardous material has been removed.

5. Request for Waste Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department. Do not allow waste to accumulate beyond the designated time limits set by your institution or local regulations.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE start->ppe waste_gen Generate Waste (Solid or Liquid) ppe->waste_gen segregate Segregate as Halogenated Organic Waste waste_gen->segregate label_container Label Hazardous Waste Container segregate->label_container store Store in Designated Accumulation Area label_container->store request_pickup Request EHS Waste Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound.

HazardRationale cluster_hazards Identified Hazards compound This compound skin_eye_irrit Skin/Eye Irritant compound->skin_eye_irrit resp_irrit Respiratory Irritant compound->resp_irrit aquatic_tox Aquatic Toxicity compound->aquatic_tox disposal_decision Decision: Treat as Hazardous Chemical Waste skin_eye_irrit->disposal_decision resp_irrit->disposal_decision aquatic_tox->disposal_decision disposal_protocol Follow Institutional and Local Disposal Protocols disposal_decision->disposal_protocol

Caption: Rationale for treating the compound as hazardous waste based on its hazard profile.

References

Personal protective equipment for handling 1-(4-Chlorophenyl)-1H-pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 76205-19-1

  • Molecular Formula: C₉H₇ClN₂O

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on available safety data, it is a skin, eye, and respiratory irritant and is toxic to aquatic life with long-lasting effects[1][2]. Appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure to change gloves if they become contaminated or torn[3].
Eye Protection Safety gogglesUse chemical-resistant goggles with side shields to protect against splashes and fumes[3].
Body Protection Laboratory coatA lab coat that covers the arms and closes at the front should be worn at all times[3].
Respiratory Protection Fume hood or respiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[2][3]. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used[4].

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following protocol is essential for the safe handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate PPE prep1->prep2 prep3 Prepare work area in fume hood prep2->prep3 handle1 Weigh solid chemical prep3->handle1 Proceed when ready handle2 Prepare solution handle1->handle2 handle3 Perform experiment handle2->handle3 clean1 Segregate waste handle3->clean1 Upon completion clean2 Decontaminate work surfaces clean1->clean2 clean3 Remove and dispose of PPE clean2->clean3

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that a chemical fume hood is in proper working order.

    • Don the required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.

  • Handling the Chemical:

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Keep the container with the chemical tightly closed when not in use.

    • Avoid contact with skin and eyes[2]. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[5].

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Properly segregate and dispose of all waste as outlined in the disposal plan below.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations[6].

Waste Disposal Workflow

cluster_waste Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal waste1 Solid Waste (contaminated gloves, paper towels) collect1 Labelled, sealed, chemically compatible container waste1->collect1 waste2 Liquid Waste (unused solutions) waste2->collect1 dispose1 Store in designated hazardous waste area collect1->dispose1 dispose2 Arrange for pickup by licensed waste disposal company dispose1->dispose2

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Guidance:

  • Waste Segregation:

    • Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated items like weighing paper, gloves, and absorbent pads, in a clearly labeled, sealable, and chemically compatible waste container[6].

    • Liquid Waste: Collect any solutions containing the compound in a separate, dedicated, and properly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department[6].

  • Container Labeling:

    • The waste container must be clearly labeled with the chemical name "this compound" and the words "Hazardous Waste"[7]. Include appropriate hazard warnings such as "Irritant" and "Harmful"[6].

  • Storage and Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials[6].

    • Follow your institution's procedures to request a hazardous waste pickup[6].

    • The final disposal must be handled by a licensed professional waste disposal company[6]. Do not dispose of this chemical down the drain or in regular trash.

References

×

Retrosynthesis Analysis

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1-(4-Chlorophenyl)-1H-pyrazol-3-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.